molecular formula C4H12ClN B167375 2-Amino-2-methylpropane hydrochloride CAS No. 10017-37-5

2-Amino-2-methylpropane hydrochloride

Cat. No.: B167375
CAS No.: 10017-37-5
M. Wt: 109.6 g/mol
InChI Key: DLDIDQIZPBIVNQ-UHFFFAOYSA-N
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Description

2-Amino-2-methylpropane hydrochloride, also known as tert-Butylamine hydrochloride, is a valuable building block in scientific research, primarily utilized in advanced organic synthesis and pharmaceutical development . Its structure as a tertiary amine hydrochloride salt makes it particularly useful as a reactant and intermediate in the preparation of more complex organic molecules and active pharmaceutical ingredients (APIs) . Researchers also employ this compound as a catalyst to facilitate and improve the efficiency of various chemical reactions . In synthetic methodology, it serves as a key substrate for studying transformations of amine hydrochloride salts, such as direct conversion to acetamides . As a research chemical, it provides scientists with a critical reagent for exploring new chemical entities and synthetic pathways . This product is strictly for research purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropan-2-amine;hydrochloride
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InChI

InChI=1S/C4H11N.ClH/c1-4(2,3)5;/h5H2,1-3H3;1H
Source PubChem
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InChI Key

DLDIDQIZPBIVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

75-64-9 (Parent)
Record name tert-Butylamine hydrochloride
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DSSTOX Substance ID

DTXSID4064894
Record name 2-Propanamine, 2-methyl-, hydrochloride
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Molecular Weight

109.60 g/mol
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CAS No.

10017-37-5
Record name tert-Butylammonium chloride
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Record name tert-Butylamine hydrochloride
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Record name t-Butylamine hydrochloride
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Record name 2-Propanamine, 2-methyl-, hydrochloride (1:1)
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Record name 2-Propanamine, 2-methyl-, hydrochloride
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Record name tert-butylamine hydrochloride
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Record name TERT-BUTYLAMINE HYDROCHLORIDE
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Foundational & Exploratory

2-Amino-2-methylpropane hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Reagent Profile & Synthetic Utility[1][2]

Executive Summary

2-Amino-2-methylpropane hydrochloride (also known as tert-butylamine hydrochloride) serves as the thermodynamically stable, non-volatile delivery system for tert-butylamine—a critical C4-building block in medicinal chemistry.[1][2] While the free amine is highly volatile (bp 44–46 °C) and susceptible to oxidative degradation, the hydrochloride salt (mp >260 °C) provides precise stoichiometric control, enhanced shelf-life stability, and operational safety.[2] This guide details its physicochemical properties, handling protocols for in situ free-basing, and applications in introducing steric bulk to modulate drug pharmacokinetics.[2]

Part 1: Chemical Identity & Physicochemical Profile[1][3][4][5]

The tert-butyl group is a "privileged structure" in drug design, often used to block metabolic hotspots or lock conformations due to its high steric demand.[2] The hydrochloride salt is the preferred form for storage and handling.[2]

Core Properties Table[2][3]
PropertySpecificationTechnical Note
IUPAC Name 2-Methylpropan-2-amine hydrochlorideCommon: tert-Butylamine HCl
CAS Number 10017-37-5 Free Base CAS: 75-64-9
Formula C₄H₁₁N[1][4][5] · HClMW: 109.60 g/mol
Appearance White crystalline powderHygroscopic; store under inert gas
Melting Point 260–290 °C (Sublimes/Decomposes)Distinct from free base (mp -67 °C)
Solubility Water, Ethanol, DMSOInsoluble in non-polar ethers/hexanes
pKa ~10.68 (Conjugate acid)Highly basic free amine
1H NMR δ 1.41 (s, 9H) in D₂O/CDCl₃Characteristic singlet for t-butyl group
Part 2: Strategic Utility & Reactivity
1. Volatility Management & Stoichiometry

The primary operational advantage of the hydrochloride salt is volatility suppression .[2]

  • The Problem: Free tert-butylamine boils at ~45 °C. In exothermic reactions or reflux conditions, the reagent can vaporize before reacting, leading to variable yields and stoichiometry errors.[2]

  • The Solution: The HCl salt is a solid.[2][6] It allows researchers to weigh exact equivalents.[2] The free base is released in situ only when required, ensuring the amine is available at the reaction interface rather than lost to the headspace.[2]

2. Steric Shielding (The tert-Butyl Effect)

The bulky tert-butyl group is chemically robust.[2] It is used to:

  • Prevent N-Alkylation: In secondary amine synthesis, the bulk prevents over-alkylation to quaternary ammonium salts.[2]

  • Modulate Lipophilicity: Adds significant hydrophobic bulk without aromaticity.[2]

  • Protecting Group Precursor: Precursor to N-tert-butyl amides, which are highly resistant to hydrolysis.[2]

3. Visualization: Salt-Base Equilibrium & Application

The following diagram illustrates the handling logic and synthetic pathways.

G Salt tert-Butylamine HCl (Solid, Stable, MW 109.6) Base tert-Butylamine (Free Base) (Volatile Liquid, bp 45°C) Salt->Base In-situ Neutralization ProductA Sulfonamides (Rubber Accelerators) Base->ProductA + R-SO2-Cl ProductB Amides/Peptidomimetics (Steric Control) Base->ProductB + R-CO-Cl / Coupling ProductC Perindopril Erbumine (Salt Exchange) Base->ProductC + Perindopril (Acid) Reagent Base (e.g., Et3N, NaOH) Reagent->Base

Figure 1: Transformation pathways of 2-Amino-2-methylpropane HCl. The salt form acts as a stable reservoir for the volatile reactive amine.[2]

Part 3: Experimental Protocols
Protocol A: In Situ Free-Basing for Amide Coupling

Context: Standard peptide coupling or acylation where precise stoichiometry is critical.[2] Safety: Perform in a fume hood. The free amine has a strong ammonia-like odor.[2]

  • Suspension: Suspend 1.0 equiv (e.g., 109.6 mg) of This compound in the reaction solvent (DCM or DMF). The salt will likely not dissolve completely.[2]

  • Activation: Add the carboxylic acid (1.0 equiv) and coupling agent (e.g., HATU, EDC).[2]

  • Release: Add a non-nucleophilic organic base (e.g., DIPEA or NMM) dropwise.[2]

    • Stoichiometry: You need at least 1.0 equiv of base just to neutralize the HCl.[2] Add 2.0–3.0 equiv total to drive the reaction.

    • Observation: The suspension will clear as the HCl is scavenged and the free tert-butylamine enters the solution to react.[2]

Protocol B: Quality Control (Chloride Content)

Context: Verifying the integrity of the salt, especially if stored for long periods where it might absorb water (lowering the apparent mp).[2]

  • Visual: Check for clumping (sign of moisture absorption).[2]

  • Silver Nitrate Test:

    • Dissolve ~20 mg of sample in 1 mL deionized water.

    • Add 2 drops of 0.1 M AgNO₃ solution.[2]

    • Result: Immediate, heavy white precipitate (AgCl) confirms the hydrochloride salt identity.[2]

  • Melting Point: Should be >260 °C. If significant melting occurs <250 °C, the sample is likely wet or degraded.[2]

Part 4: Pharmaceutical & Industrial Applications[3][5][6][11][12]
1. Perindopril Erbumine (Antihypertensive)

The tert-butylamine salt of Perindopril (known as Perindopril Erbumine ) is a classic example of using this amine to improve drug properties.[2]

  • Mechanism: The bulky amine forms a stable salt with the carboxylic acid of the active drug.[2]

  • Role: Enhances crystallinity and shelf-stability of the ACE inhibitor compared to the free acid or other salts.[2]

  • Synthesis: Typically involves reacting Perindopril free acid with tert-butylamine (generated from the HCl salt) in ethyl acetate.[2]

2. Sulfenamides (Rubber Accelerators)

In the polymer industry, the amine is reacted with 2-mercaptobenzothiazole derivatives.[2]

  • Product: N-tert-butyl-2-benzothiazylsulfenamide (TBBS).[2]

  • Function: The steric bulk of the tert-butyl group delays the onset of vulcanization (scorch protection), allowing for safer processing of rubber before it cures.[2]

Part 5: Handling & Safety Data

Signal Word: WARNING GHS Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • Hygroscopicity: The HCl salt is hygroscopic.[2] Store in a tightly sealed container, preferably in a desiccator.

  • Incompatibility: Strong oxidizing agents.[2][3]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (nitrogen oxides are produced).[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82292, tert-Butylamine hydrochloride. Retrieved from .[2]

  • Sigma-Aldrich (2025). tert-Butylamine hydrochloride Product Specification & SDS. Retrieved from .[2]

  • ChemicalBook (2025). this compound Properties and NMR Data. Retrieved from .[2]

  • Org. Synth. (1955). Preparation of tert-Butylamine.[2][7] Coll. Vol. 3, p. 148.[2][7] (Historical reference for amine synthesis).[2][7] Retrieved from .[2]

  • GuideChem. tert-Butylamine hydrochloride Safety and Handling. Retrieved from .[2]

Sources

Technical Guide: Solubility Profile of 2-Amino-2-methylpropane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 2-Amino-2-methylpropane hydrochloride (tert-butylamine hydrochloride), focusing on its physicochemical behavior in organic solvents, thermodynamic principles, and practical applications in purification and synthesis.

CAS: 10017-37-5 | Formula: C₄H₁₂ClN | MW: 109.60 g/mol Synonyms: tert-Butylamine hydrochloride, t-BuNH₂[1][2][3]·HCl, 2-Methyl-2-propanamine hydrochloride.[1][2][3]

Executive Summary

This compound is the conjugate acid salt of tert-butylamine.[1][2][3] Unlike its liquid free base, the hydrochloride salt is a crystalline solid with a high melting point (~290°C, dec). Its solubility profile is governed by the competition between the high lattice energy of the ionic crystal and the solvation energy provided by the solvent. While highly soluble in water and polar protic solvents (methanol, ethanol), it exhibits steep solubility drop-offs in aprotic and non-polar solvents. This differential solubility is the cornerstone of its purification via recrystallization and its utility as a lipophilic amine source in organic synthesis.

Physicochemical Basis of Solubility

To understand the solubility behavior of t-BuNH₂·HCl, one must analyze the interplay between its steric bulk and ionic nature.

Structural Factors[3][4]
  • Steric Bulk: The tert-butyl group is spherically bulky and lipophilic. This disrupts the ordering of solvent molecules (entropy effect) more significantly than linear alkyl chains (e.g., n-butylamine).

  • Ionic Lattice: The chloride anion and the tert-butylammonium cation form a stable crystal lattice. Dissolution requires a solvent capable of disrupting these electrostatic interactions (high dielectric constant) and stabilizing the ions via hydrogen bonding or dipole interactions.

Theoretical Solubility Mechanism


  • Enthalpy (

    
    ):  Breaking the lattice is endothermic. Solvation must be exothermic enough to compensate. Protic solvents (ROH) stabilize the Cl⁻ via H-bonding and the R-NH₃⁺ via lone pair donation, making dissolution favorable.
    
  • Entropy (

    
    ):  The hydrophobic effect of the tert-butyl group opposes dissolution in water but is better accommodated in organic alcohols.
    

Solubility Data & Solvent Compatibility

The following data categorizes solvents based on their interaction with t-BuNH₂·HCl.

Table 1: Solubility Profile in Common Solvents (25°C)
Solvent ClassSolventSolubility RatingPrimary Interaction MechanismApplication
Polar Protic Water High (>500 mg/mL)Ion-dipole, H-bondingAqueous workup, stock solutions
Methanol High Solvation of ions, H-bondingSynthesis solvent, transfer
Ethanol Moderate-High Balanced polarityRecrystallization (Primary)
Isopropanol Moderate Reduced polarityRecrystallization (Anti-solvent tuning)
Polar Aprotic DMSO High Strong dipole stabilizationNMR analysis, high-temp reactions
DMF High Strong dipole stabilizationPeptide coupling, SNAr reactions
Acetone Low Weak anion stabilizationAnti-solvent, washing
Chlorinated DCM Sparingly Soluble Weak solvationBiphasic reactions (Phase Transfer)
Chloroform Sparingly Soluble Weak solvationBiphasic reactions
Non-Polar Diethyl Ether Insoluble No ion stabilizationPrecipitation / Anti-solvent
Hexanes Insoluble Hydrophobic onlyWashing, removing non-polar impurities

Critical Note: While the free base (tert-butylamine) is miscible with almost all organic solvents, the hydrochloride salt is strictly insoluble in non-polar media (Ether, Hexanes). This phase switch is critical for isolation.

Experimental Protocols

Protocol A: Purification via Recrystallization (Ethanol/Ether System)

This is the "Gold Standard" method for purifying t-BuNH₂·HCl, utilizing the high solubility in ethanol and near-zero solubility in diethyl ether.

Objective: Remove colored impurities and hydrolysis byproducts.

  • Dissolution: Place crude t-BuNH₂·HCl (e.g., 10 g) in a flask. Add absolute Ethanol (approx. 30-50 mL) and heat to mild reflux (78°C) until fully dissolved.

    • Note: If insoluble particles remain, filter the hot solution through a sintered glass funnel.

  • Concentration (Optional): If the volume is too high, concentrate under reduced pressure to ~70% of the original volume.

  • Precipitation: Allow the solution to cool to room temperature (25°C). Slowly add anhydrous Diethyl Ether (approx. 50-100 mL) with vigorous stirring. The solution will turn cloudy as the salt precipitates.

  • Crystallization: Cool the mixture to 0-4°C (ice bath) for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid via vacuum filtration. Wash the cake with cold 1:1 Ethanol/Ether, then pure Ether.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C to remove residual solvent.

Protocol B: Gravimetric Solubility Determination

Use this protocol if precise solubility data is required for a novel solvent system.

  • Saturation: Add excess t-BuNH₂·HCl to 10 mL of the target solvent in a sealed vial.

  • Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

  • Evaporation: Evaporate the solvent (Rotavap or N₂ stream) and dry the residue to constant weight.

  • Calculation:

    
    .
    

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection during synthesis and purification.

SolubilityLogic Start Select Solvent for t-BuNH2·HCl Goal_Rxn Goal: Homogeneous Reaction Start->Goal_Rxn Goal_Purify Goal: Purification (Recrystallization) Start->Goal_Purify Goal_Wash Goal: Product Isolation/Washing Start->Goal_Wash Sol_Polar Polar Protic/Aprotic (MeOH, Water, DMSO) Goal_Rxn->Sol_Polar Requires Dissolution Sol_Mix Solvent/Anti-Solvent (EtOH + Ether) Goal_Purify->Sol_Mix Temp/Polarity Gradient Sol_NonPolar Non-Polar (Ether, Hexanes, Acetone) Goal_Wash->Sol_NonPolar Remove Impurities Result_Soluble High Solubility (Dissolved Species) Sol_Polar->Result_Soluble Result_Crystal Controlled Precipitation (Crystalline Solid) Sol_Mix->Result_Crystal Result_Insol Insoluble (Solid Remains) Sol_NonPolar->Result_Insol

Figure 1: Solvent selection decision tree based on experimental objective.

Applications in Drug Development

Understanding this solubility profile is critical for:

  • Salt Exchange: Converting t-butylamine salts (e.g., trifluoroacetate) to hydrochloride. The TFA salt is dissolved in MeOH, treated with HCl/Dioxane, and the HCl salt is precipitated with Ether.

  • Peptide Synthesis: Used as a bulky amine for amide coupling. High solubility in DMF ensures rapid kinetics, while insolubility in DCM allows for easy washing of the final peptide if the product is DCM-soluble.

  • Impurity Control: The high lattice energy of the HCl salt allows it to be crystallized to very high purity (>99.5%), removing isomeric impurities (n-butyl, sec-butyl amines) which have different solubility limits.

References

  • Organic Syntheses.tert-Butylamine. Coll. Vol. 3, p.148 (1955); Vol. 29, p.18 (1949).

  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 82292, tert-Butylammonium chloride.

  • Sigma-Aldrich.Safety Data Sheet: tert-Butylamine hydrochloride.

  • Perdomo, F. A., et al. "Description of the thermodynamic properties and fluid-phase behavior of aqueous solutions of linear, branched, and cyclic amines." ResearchGate. (Thermodynamic modeling of amine solubility).

Sources

A Cornerstone of Steric Control: An In-depth Technical Guide to 2-Amino-2-methylpropane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-methylpropane hydrochloride, known colloquially as tert-butylamine hydrochloride, is a seemingly simple yet profoundly influential molecule in the landscape of modern organic chemistry. Its defining feature, the sterically demanding tert-butyl group, imparts unique properties that have been artfully exploited in fields ranging from pharmaceutical synthesis to materials science. This guide offers a comprehensive exploration of the discovery, historical evolution of synthesis, and key applications of this versatile building block. We delve into the mechanistic underpinnings of its utility, providing detailed experimental protocols and highlighting its role in the construction of complex, biologically active molecules.

From Laboratory Curiosity to Industrial Mainstay: A Historical Perspective

The journey of this compound begins with the synthesis of its free base, tert-butylamine. While the exact seminal report is a matter of historical record, its first synthesis is noted to have occurred in 1895.[1] These early preparations were likely academic exercises, probing the reactivity of highly branched aliphatic structures. For decades, tert-butylamine remained largely a laboratory curiosity.

The mid-20th century, however, marked a turning point. The burgeoning pharmaceutical and polymer industries created a demand for molecules with precisely controlled three-dimensional structures. The bulky, non-nucleophilic nature of the tert-butyl group proved to be an invaluable tool for influencing reaction pathways and modifying the physicochemical properties of parent compounds. This surge in interest drove the development of scalable synthetic methods, transforming tert-butylamine from a niche reagent into a widely available and indispensable chemical intermediate. The hydrochloride salt, with its enhanced stability and ease of handling as a crystalline solid, became the standard commercial form.

The Synthesis of a Sterically Hindered Amine

The industrial production and laboratory preparation of this compound have been dominated by two primary synthetic routes: the Hofmann rearrangement and the Ritter reaction.

The Hofmann Rearrangement of Pivalamide

One of the classic methods for synthesizing primary amines, the Hofmann rearrangement, provides a viable, albeit less common on an industrial scale, route to tert-butylamine.[2] This reaction transforms a primary amide into a primary amine with one fewer carbon atom.[3]

The mechanism proceeds through the in situ formation of sodium hypobromite from bromine and sodium hydroxide.[3] The primary amide is then converted to an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed to the primary amine and carbon dioxide.

Hofmann_Rearrangement Pivalamide Pivalamide N_Bromoamide N-Bromoamide Pivalamide->N_Bromoamide Br₂, NaOH Isocyanate tert-Butyl Isocyanate N_Bromoamide->Isocyanate Rearrangement Carbamic_Acid Carbamic Acid Intermediate Isocyanate->Carbamic_Acid H₂O tBuNH2 tert-Butylamine Carbamic_Acid->tBuNH2 -CO₂ Ritter_Reaction_Workflow cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nitrile Addition cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Salt Formation Isobutylene Isobutylene tBu_Cation tert-Butyl Cation Isobutylene->tBu_Cation H⁺ Nitrilium_Ion Nitrilium Ion Intermediate tBu_Cation->Nitrilium_Ion HCN Hydrogen Cyanide HCN->Nitrilium_Ion Formamide N-tert-Butylformamide Nitrilium_Ion->Formamide H₂O tBuNH2 tert-Butylamine Formamide->tBuNH2 H₂O, H⁺ or OH⁻ tBuNH3Cl 2-Amino-2-methylpropane HCl tBuNH2->tBuNH3Cl HCl

Caption: The Ritter reaction pathway for tert-butylamine synthesis.

Physicochemical Properties

The hydrochloride salt of tert-butylamine is a white, crystalline solid that is soluble in water. Its physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₁₁N·HCl[4]
Molecular Weight 109.60 g/mol [4]
Appearance White crystalline solid
Melting Point >300 °C[4]
pKa (of the corresponding amine) 10.68
CAS Number 10017-37-5[5]

Note: Some properties are for the free base, tert-butylamine (CAS 75-64-9).[6][7]

Applications in Drug Development and Organic Synthesis

The steric bulk of the tert-butyl group is its most significant feature, and it is this characteristic that has made this compound a valuable reagent in drug development and complex organic synthesis.

A Key Moiety in Active Pharmaceutical Ingredients (APIs)

The incorporation of a tert-butyl group can significantly impact the pharmacological profile of a drug molecule. It can enhance metabolic stability by shielding susceptible sites from enzymatic degradation, increase lipophilicity to improve membrane permeability, and provide the necessary bulk to optimize binding to a biological target.

Terbutaline: A selective β₂-adrenergic receptor agonist used as a bronchodilator for the treatment of asthma. [8]The tert-butyl group is crucial for its selectivity for the β₂ receptor over the β₁ receptor, minimizing cardiac side effects. The synthesis of terbutaline involves the condensation of a protected 3,5-dihydroxyacetophenone derivative with tert-butylamine, followed by reduction and deprotection. [9][10] Fingolimod: An immunomodulating drug used to treat multiple sclerosis. [11][12]While the final molecule does not contain a tert-butylamine fragment, synthetic routes to key intermediates have utilized tert-butylamine.

Directed ortho-Metalation (DoM)

In the realm of synthetic methodology, the tert-butylamino group can act as a powerful directing group in ortho-lithiation reactions. The lone pair on the nitrogen atom coordinates to the lithium of an organolithium reagent, such as n-butyllithium, positioning the base for deprotonation of the adjacent ortho position on an aromatic ring. This provides a highly regioselective method for the functionalization of aromatic systems.

Directed_Ortho_Metalation cluster_start Starting Material cluster_lithiation Directed Lithiation cluster_electrophile Electrophilic Quench cluster_product ortho-Functionalized Product start Ar-NH-tBu lithiated [Ar(Li)-NH-tBu] start->lithiated  n-BuLi product ortho-E-Ar-NH-tBu lithiated->product electrophile E⁺ electrophile->product

Caption: Directed ortho-metalation using a tert-butylamino group.

Conclusion

This compound has carved an enduring niche in the world of chemistry. Its journey from an obscure molecule to a cornerstone of synthesis is a testament to the power of steric control in chemical reactivity. For the modern researcher, scientist, and drug development professional, a thorough understanding of the history, synthesis, and strategic application of this versatile building block is essential for the design and construction of the next generation of functional molecules.

References

  • CN105254512B - Preparation method of terbutaline sulphate - Google P
  • Organic Syntheses, Coll. Vol. 3, p.148 (1955); Vol. 27, p.6 (1947). [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. (September 19, 2017). [Link]

  • NIST. 2-Propanamine, 2-methyl-. NIST Chemistry WebBook. [Link]

  • US9216943B2 - Preparation of fingolimod and its salts - Google P
  • Reddy, K. L. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Lett.2003 , 44, 1453-1455. [Link]

  • Barrett, A. G. M.; et al. An efficient and scalable Ritter reaction for the synthesis of tert-butyl amides. J. Org. Chem.2009 , 74, 2453-2455. [Link]

  • US9056813B2 - Process for preparation of fingolimod - Google P
  • NIST. 1-Propanol, 2-amino-2-methyl-. NIST Chemistry WebBook. [Link]

  • Organic Syntheses, Coll. Vol. 6, p.197 (1988); Vol. 56, p.32 (1977). [Link]

  • ResearchGate. SCHEME 1 Synthesis route of R-terbutaline hydrochloride (6). [Link]

  • Wikipedia. Hofmann rearrangement. [Link]

  • CN101497572B - Method for producing tert-butylamine based on coupling reaction-separation - Google P
  • The Merck Index* Online. Royal Society of Chemistry. [Link]

  • ACS Publications. New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chem. Rev.2020 . [Link]

  • ACS Publications. Use of 15N Label in Organic Synthesis and Spectroscopy. Part I: Preparation of 15N-Labeled tert-Butylamine. J. Chem. Educ.2002 . [Link]

  • YouTube. Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. (December 29, 2016). [Link]

  • NIST. 2-Amino-2-methyl-1,3-propanediol. NIST Chemistry WebBook. [Link]

  • CN110950765A - A kind of preparation method of terbutaline sulfate - Google P
  • Organic Syntheses, Coll. Vol. 3, p.151 (1955); Vol. 27, p.8 (1947). [Link]

  • Organic Syntheses, Coll. Vol. 6, p.197 (1988); Vol. 56, p.32 (1977). [Link]

  • ResearchGate. Chemical structure of terbutaline. [Link]

  • CN101108806A - Technique for synthesizing tert-butylamine - Google P
  • The Merck Index Online. [Link]

  • NIST. 1-Propanol, 2-amino-2-methyl-. NIST Chemistry WebBook. [Link]

  • Yan, Z.; et al. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. Chemistry Central Journal2015 , 9, 5. [Link]

  • Wikipedia. tert-Butylamine. [Link]

  • Wikipedia. Ritter reaction. [Link]

  • ResearchGate. A retrosynthetic approach to fingolimod 1. [Link]

  • Cornell University. PROGRESS IN THE DEVELOPMENT OF MULTICOMPONENT REACTIONS A Dissertation. [Link]

  • YouTube. Hofmann Rearrangement Example Mechanism | Organic Chemistry. (April 10, 2020). [Link]

  • Gpatindia. TERBUTALINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (March 17, 2020). [Link]

Sources

Technical Guide: 2-Amino-2-methylpropane Hydrochloride in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Profile: The Steric Shield

2-Amino-2-methylpropane hydrochloride (CAS: 10017-37-5), commonly known as tert-butylamine hydrochloride (


-BuNH

[1][2]·HCl), is not merely a nitrogen source; it is a strategic tool for introducing steric bulk.[2] In medicinal chemistry and materials science, the tert-butyl group acts as a "steric shield," protecting adjacent metabolic sites from enzymatic degradation (e.g., N-dealkylation) and influencing the conformational landscape of the target molecule.

For the synthetic chemist, the hydrochloride salt represents the stable, non-volatile storage form of the free amine. While the free base (bp 44–46 °C) is difficult to handle and prone to evaporative loss, the salt (mp >260 °C) allows for precise stoichiometry and long-term stability, provided it is activated correctly in situ.

Key Physicochemical Properties
PropertyValueSynthetic Implication
Molecular Weight 109.60 g/mol Precise stoichiometric control compared to volatile free base.[1][2]
Melting Point > 260 °C (sublimes)High thermal stability; suitable for solid-phase handling.[2]
Solubility Soluble in water, EtOH; Insoluble in Et

O
Requires polar solvents or biphasic conditions for neutralization.[2]
pKa (of cation) 10.68Strong base upon liberation; requires strong bases (NaOH, KOH) for full deprotonation.

Core Chemistry & Handling Protocols

The Activation Protocol: In-Situ Liberation

The critical step in using this building block is the controlled release of the nucleophilic free amine. Direct use of the salt in non-polar solvents will result in heterogeneous mixtures and failed reactions.[2]

Standard Operating Procedure (SOP) for Free Base Generation:

  • Biphasic Release: Suspend

    
    -BuNH
    
    
    
    ·HCl in CH
    
    
    Cl
    
    
    or Toluene.[2] Add 1.1 equivalents of 2M NaOH.[2] Stir vigorously for 30 minutes. Separate the organic layer containing the free amine.[2] Dry over Na
    
    
    SO
    
    
    immediately before use to prevent loss of the volatile amine.[2]
  • Anhydrous In-Situ Release: In anhydrous reactions (e.g., organometallic couplings), use a non-nucleophilic base scavenger (e.g., NaH or KOtBu) in THF, followed by filtration of the inorganic salt (NaCl/KCl) under inert atmosphere.

Diagram 1: General Activation Workflow

ActivationWorkflow Salt t-BuNH2·HCl (Stable Solid) Base Base Treatment (NaOH/H2O or NaH/THF) Salt->Base Dissolution FreeBase Free t-BuNH2 (Volatile Nucleophile) Base->FreeBase Deprotonation (- NaCl/H2O) FreeBase->FreeBase Evaporation Risk! Reaction Nucleophilic Attack (Epoxide/Ester/Halide) FreeBase->Reaction + Electrophile Product Target Molecule (Amide/Amine) Reaction->Product Workup

Caption: Workflow for converting the stable hydrochloride salt into the active nucleophile, highlighting the critical volatility risk of the intermediate free base.

Pharmaceutical Applications: Case Studies

A. Finasteride: Grignard-Mediated Amidation

The synthesis of Finasteride (Proscar/Propecia), a 5


-reductase inhibitor, showcases the most sophisticated use of tert-butylamine.[1] Direct amidation of the sterically hindered 17

-ester is sluggish.[1][2] The industrial solution employs a magnesium-amide complex derived from tert-butylamine.[1][2]

Mechanistic Insight: The reaction does not proceed via simple nucleophilic attack.[2] Instead, tert-butylamine is deprotonated by an alkyl Grignard (e.g., EtMgBr) to form a highly reactive magnesium amide species (


-BuNH-MgBr).[1] This species acts as a powerful nucleophile that can penetrate the steric hindrance of the steroid ester.

Protocol Summary:

  • Reagent Formation:

    
    -BuNH
    
    
    
    (liberated from HCl salt) + EtMgBr
    
    
    
    
    -BuNH-MgBr + EtH
    
    
    .[1][2]
  • Coupling: The magnesium amide is treated with the 17

    
    -carboxylate ester of the 4-aza-steroid.[1][2]
    
  • Result: High-yield conversion to the bulky tertiary amide under mild conditions.

Diagram 2: Finasteride Amidation Pathway

FinasterideSynthesis cluster_0 Reagent Preparation cluster_1 Coupling Reaction TBA_HCl t-BuNH2·HCl MgAmide t-BuNH-MgBr (Active Species) TBA_HCl->MgAmide 1. Neutralize 2. + EtMgBr (-EtH) EtMgBr EtMgBr (Grignard) Ester Steroid 17β-Ester (Substrate) Intermediate Tetrahedral Intermediate Ester->Intermediate + MgAmide Finasteride Finasteride (Target API) Intermediate->Finasteride Elimination (- Mg(OR)Br)

Caption: The magnesium-mediated amidation mechanism used in Finasteride synthesis, overcoming steric hindrance via a hyper-nucleophilic Mg-amide species.[1]

B. Beta-Blockers (Timolol & Carteolol)

In the synthesis of Timolol , the tert-butylamine moiety is introduced via the ring-opening of an epoxide.[1]

  • Reaction: (S)-Glycidyl ether derivative +

    
    -BuNH
    
    
    
    
    
    
    
    -amino alcohol.[1][2]
  • Selectivity: The bulky amine attacks the less substituted carbon of the epoxide (regioselective S

    
    2), ensuring the correct formation of the secondary amine side chain essential for 
    
    
    
    -adrenergic receptor binding.

Advanced Materials: Perovskite Solar Cells

Beyond pharma, tert-butylamine hydrochloride is a critical reagent in the development of Lead Halide Perovskites (e.g., MAPbI


).
  • Role: It serves as a source of the tert-butylammonium (TBA) cation.[2]

  • Mechanism: The large TBA cation is too big to fit into the 3D perovskite lattice. Instead, it passivates the grain boundaries or forms a 2D capping layer on the surface.

  • Outcome: This "capping" effect blocks moisture ingress (hydrophobicity) and reduces non-radiative recombination defects, significantly enhancing the stability and efficiency of solar cells.

Troubleshooting & Optimization

ChallengeRoot CauseSolution
Low Yield in Amidation Volatility of free baseUse a sealed tube or generate the amine in situ with a Grignard reagent (as in Finasteride).[1][2]
Salt Precipitation HCl byproduct insolubilityIn non-polar solvents, the amine HCl byproduct may coat reagents. Use a biphasic system (CH

Cl

/H

O) or add a phase transfer catalyst.[2]
Incomplete Reaction Steric HindranceThe tert-butyl group is bulky.[1][2] Increase temperature or use a Lewis Acid catalyst (e.g., LiClO

) to activate the electrophile (e.g., epoxide).

References

  • Finasteride Synthesis: Dolling, U. H., et al. "Process for the production of finasteride." U.S. Patent 5,652,365. (1997).[2]

  • Timolol Synthesis: Wasson, B. K., et al. "Derivatives of 3-hydroxy-4-morpholino-1,2,5-thiadiazole."[1][2] Journal of Medicinal Chemistry, 15(6), 651-655. (1972).[2]

  • Perovskite Stability: Bailey, C., et al. "Tetrabutylammonium cations for moisture-resistant and semitransparent perovskite solar cells."[2] Journal of Materials Chemistry A, 7, 14522-14530.[2] (2019).

  • General Properties: National Center for Biotechnology Information.[2] "PubChem Compound Summary for CID 82292, tert-Butylammonium chloride." PubChem.

Sources

tert-Butylamine Hydrochloride: Strategic Utilization in Pharmaceutical Synthesis and Process Safety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butylamine hydrochloride (


-BuNH

[1][2][3][4]·HCl; CAS 10017-37-5) serves as a critical C4-building block in modern pharmaceutical chemistry. While its free base form (tert-butylamine) is the active nucleophile in most applications, the hydrochloride salt represents the process-preferred state for storage, handling, and precise stoichiometry control.

This guide analyzes the technical utility of


-BuNH

·HCl, focusing on its role in introducing the bulky tert-butyl group to modulate pharmacokinetics (metabolic stability) and its application in the synthesis of ACE inhibitors (e.g., Perindopril) and sulfonamide antibiotics. We distinguish the operational advantages of the salt form over the volatile free base, providing a blueprint for safer, more reproducible scale-up operations.

Part 1: Chemical Profile & Process Advantage

The choice between the free base and the hydrochloride salt is a critical decision in process chemistry. The free base is a volatile, flammable liquid with a low flash point, whereas the hydrochloride is a stable, non-hygroscopic solid.

Comparative Data: Salt vs. Free Base
Propertytert-Butylamine (Free Base)tert-Butylamine HydrochlorideOperational Implication
CAS 75-64-910017-37-5Distinct regulatory tracking
Physical State Colorless LiquidWhite Crystalline SolidHCl salt eliminates splash hazards
Boiling/Melting Pt 44–46 °C (Boiling)>270 °C (Sublimes/Dec.)[1]Free base requires chilled storage; Salt is ambient stable
Flash Point -9 °C (Closed Cup)N/A (Non-flammable)Salt removes ATEX/Ex-zone requirements
Stoichiometry Difficult (Volatile loss)Precise (Gravimetric)Salt ensures exact equivalents in coupling
Atom Economy 100% (Active)~67% (Active amine)Salt requires base neutralization (e.g., Et

N)
The "In-Situ Liberation" Strategy

For industrial applications, the hydrochloride is often used as a masked nucleophile . It allows operators to load a solid reagent into the reactor, which is then unmasked in situ using a non-nucleophilic base (e.g., DIPEA, TEA, or inorganic carbonates). This avoids the hazards of pumping a low-boiling, flammable amine.

Part 2: Mechanistic Utility in Drug Design

The tert-butyl group is not merely a structural scaffold; it is a functional tool for modifying the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate.

Metabolic Shielding (Steric Protection)

The primary utility of the tert-butyl group is steric hindrance . By placing a bulky trimethyl group adjacent to a nitrogen atom, medicinal chemists can block metabolic enzymes (such as Cytochrome P450s) from accessing the site.

  • Mechanism: Prevents N-dealkylation or amide hydrolysis.

  • Result: Extended half-life (

    
    ) and improved oral bioavailability.
    
Lipophilicity Modulation

The hydrophobic bulk of the tert-butyl group significantly increases


, facilitating transport across lipid bilayers (e.g., the Blood-Brain Barrier or intestinal epithelium) without introducing ionizable groups.

Pharmacokinetics tBu tert-Butyl Group (Steric Bulk) Enzyme Metabolic Enzyme (e.g., CYP450) tBu->Enzyme Steric Repulsion Target Drug Nitrogen (Amine/Amide) tBu->Target Shields Enzyme->Target Attacks (Blocked) Result Extended Half-life (Metabolic Stability) Target->Result Preserved Integrity

Figure 1: Mechanism of metabolic stabilization via steric shielding of the nitrogen center.

Part 3: Key Synthetic Applications

Synthesis of Perindopril Erbumine

Perindopril is a prominent ACE inhibitor.[5] While the final drug substance is the tert-butylamine salt (Erbumine), the synthesis often employs the amine to drive crystallization.

  • Role: The tert-butylamine acts as a counter-ion to crystallize the lipophilic peptide-like drug, purifying it from reaction byproducts.

  • HCl Usage: In the synthesis of the intermediate N-[1-(S)-ethoxycarbonylbutyl]-(S)-alanine ,

    
    -BuNH
    
    
    
    ·HCl can be used in reductive amination protocols where pH control is vital to prevent over-alkylation.
Sulfonamide Synthesis (Ritter-Type & Direct Coupling)

Sulfonamides containing the tert-butyl group are used as diuretics and in diabetes management.

  • Protocol: Sulfonyl chlorides react with

    
    -BuNH
    
    
    
    .
  • Advantage of HCl Salt: When reacting highly reactive sulfonyl chlorides, using the free liquid amine can lead to exotherms and bis-sulfonylation. Using

    
    -BuNH
    
    
    
    [1][2][3][4][6][7][8][9][10][11]·HCl with a controlled addition of base (e.g., Pyridine) allows for a "slow release" of the free amine, moderating the exotherm and improving selectivity.
Rifampicin Intermediates

Used in the aminolysis of quinone derivatives to synthesize Rifampicin, a critical antibiotic for Tuberculosis. The steric bulk ensures regioselectivity during the nucleophilic attack on the quinone ring.

Part 4: Experimental Protocol

Standard Operating Procedure: Amide Coupling using -BuNH ·HCl

Objective: Synthesis of N-tert-butylbenzamide (Model Reaction). Rationale: Demonstrates the in situ neutralization technique.

Reagents:

  • Benzoyl Chloride (1.0 equiv)

  • tert-Butylamine Hydrochloride (1.1 equiv)[3]

  • Triethylamine (Et

    
    N) (2.2 equiv) – Note: 1 eq to neutralize HCl, 1 eq to scavenge HCl from reaction.
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a dry reactor with

    
    -BuNH
    
    
    
    ·HCl (Solid) and DCM. The salt will remain suspended.
  • Liberation: Cool to 0 °C. Add Et

    
    N dropwise.
    
    • Observation: The suspension will change character as

      
      -BuNH
      
      
      
      is liberated and Et
      
      
      N·HCl precipitates (or stays solubilized depending on concentration).
  • Coupling: Add Benzoyl Chloride dropwise over 30 minutes, maintaining temperature < 5 °C.

    • Control: The endothermic liberation counteracts the exothermic coupling, but cooling is standard.

  • Work-up: Warm to room temperature. Wash with water (removes Et

    
    N·HCl and excess salts). Dry organic layer over MgSO
    
    
    
    .
  • Isolation: Evaporate solvent to yield the crude amide.

SynthesisWorkflow Start Start: t-BuNH2.HCl (Solid) + DCM Step1 Add Base (Et3N) (Liberation Step) Start->Step1 Intermediate Free t-BuNH2 (In Solution) + Et3N.HCl Step1->Intermediate - HCl Step2 Add Electrophile (R-COCl or R-SO2Cl) Intermediate->Step2 Reaction Coupling Reaction (0-5 °C) Step2->Reaction Workup Aqueous Wash (Remove Salts) Reaction->Workup Product Product: N-tert-Butyl Amide Workup->Product

Figure 2: Process flow for converting the stable hydrochloride salt into the active nucleophile in situ.

Part 5: Quality & Safety Standards

Impurity Profile

When sourcing


-BuNH

·HCl for GMP manufacturing, specific impurities must be monitored:
  • Isomeric Amines: sec-Butylamine or iso-butylamine (arising from impure isobutylene feedstock). These lead to difficult-to-separate isomeric byproducts.

  • Inorganic Salts: Ammonium chloride (NH

    
    Cl).
    
  • Genotoxicity: While

    
    -BuNH
    
    
    
    itself is not a classic structural alert, secondary amines formed during synthesis (if any) must be evaluated for nitrosamine potential (
    
    
    -nitroso-tert-butylamine is rare due to steric bulk, but possible).
Handling Precautions[3][11][13][14][15][16]
  • Hygroscopicity: The HCl salt is generally non-hygroscopic but should be stored in tight containers to prevent caking.

  • Corrosion: Aqueous solutions are acidic (pH ~5-6). 316L Stainless Steel or Glass-lined reactors are required.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6385, tert-Butylamine. Retrieved from [Link]

  • European Patent Office. (2007).[6] Process for the preparation of perindopril and salts thereof (EP1864973). Retrieved from [Link]

  • Organic Syntheses. (1963). tert-Butylamine.[1][2][3][4][8][10][12][13][14][15][16] Org. Synth. 1963, 43, 87. DOI: 10.15227/orgsyn.043.0087. Retrieved from [Link][1]

  • NIST Chemistry WebBook. (n.d.). tert-Butylamine hydrochloride.[1][2][3][4][13][15] SRD 69. Retrieved from [Link][4]

Sources

Methodological & Application

Application Note: The Versatile Roles of 2-Amino-2-methylpropane and its Hydrochloride Salt in Catalytic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the applications of 2-Amino-2-methylpropane and its hydrochloride salt in modern cross-coupling reactions for researchers, scientists, and drug development professionals.

Introduction: Beyond the Catalyst

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science.[1] The 2010 Nobel Prize in Chemistry, awarded for palladium-catalyzed cross-couplings, underscored the transformative impact of these reactions.[1] While the choice of metal catalyst and ligand is paramount, the overall efficiency, selectivity, and scope of these transformations are often critically dependent on the additives and reagents employed.

This technical guide moves beyond the central catalyst to explore the multifaceted roles of 2-amino-2-methylpropane (commonly known as tert-butylamine) and its hydrochloride salt. Initially perceived as a simple amine, recent advancements have revealed its utility as a powerful bifunctional additive in nickel catalysis and a convenient amine source in palladium-catalyzed reactions. We will delve into the mechanistic rationale behind these applications and provide detailed protocols to empower researchers to leverage these accessible and cost-effective reagents in their own synthetic endeavors.

Part 1: tert-Butylamine as a Bifunctional Additive in Nickel-Catalyzed Photoredox Cross-Coupling

In the realm of nickel-catalyzed photoredox reactions, tert-butylamine has emerged as a highly effective and economical additive that uniquely functions as both a ligand and a base.[2][3][4] This dual role streamlines reaction setup and overcomes challenges associated with optimizing separate ligand and base combinations for different substrate classes.[2]

Causality of Experimental Choice: Why tert-Butylamine?

The efficacy of tert-butylamine stems from its distinct structural properties:

  • Steric Hindrance: The bulky tert-butyl group enhances the lability of the amine's coordination to the nickel center. This facilitates efficient ligand exchange and catalytic turnover. Furthermore, this steric bulk makes reductive elimination and undesired self-coupling of the amine more challenging.[2]

  • Absence of α-Hydrogens: Lacking α-hydrogen atoms, tert-butylamine cannot undergo undesired side reactions like the formation of reductive byproducts.[2]

  • Sufficient Donor Capacity: Despite its bulk, the primary amino group retains adequate electron-donating ability to maintain nickel's reactivity in the crucial oxidative addition step of the catalytic cycle.[2]

  • Cost-Effectiveness and Solubility: As a readily available and inexpensive chemical, it presents a practical alternative to complex, multi-step ligands. Its solubility in common organic solvents also allows for precipitate-free reaction conditions, which is advantageous for scalability.[2]

This combination of properties allows tert-butylamine to effectively facilitate C-O and C-N bond-forming reactions with a diverse array of nucleophiles, including phenols, anilines, sulfonamides, and aliphatic alcohols.[3][4]

Experimental Workflow: Ni-Catalyzed Photoredox C-N Coupling

The following workflow illustrates the logical steps and rationale for a typical cross-coupling reaction using tert-butylamine as a bifunctional additive.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add NiBr2·glyme (Ni precatalyst) and 4CzIPN (photocatalyst) to an oven-dried vial. B 2. Add Aryl Halide (Ar-X) and Nucleophile (e.g., Aniline). A->B Sequential Addition C 3. Add solvent (e.g., DMA) and tert-butylamine. B->C D 4. Seal the vial and place in photoreactor. C->D Final Assembly E 5. Irradiate with blue light at specified temperature (25 or 60 °C). D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Quench the reaction. F->G Reaction Completion H 8. Perform aqueous work-up and extraction. G->H I 9. Purify the product by column chromatography. H->I

Caption: Experimental workflow for Ni-catalyzed photoredox cross-coupling.

Protocol 1: Nickel-Catalyzed N-Arylation of Anilines

This protocol is adapted from a general method for nickel-catalyzed photoredox C-N bond formation.[2]

Materials:

  • Aryl bromide (1.0 equiv)

  • Aniline derivative (1.5 equiv)

  • [NiBr₂·glyme] (0.05 equiv)

  • 4CzIPN (photocatalyst, 0.005 equiv)

  • tert-Butylamine (1.3 equiv)

  • Dimethylacetamide (DMA), anhydrous

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add [NiBr₂·glyme] (e.g., 0.025 mmol, 5 mol%) and 4CzIPN (e.g., 0.0025 mmol, 0.5 mol%).

  • The vial is transferred into a glovebox. Add the aryl bromide (e.g., 0.5 mmol), the aniline derivative (e.g., 0.75 mmol), and DMA to achieve a final concentration of 0.5 M with respect to the aryl bromide.

  • Add tert-butylamine (e.g., 0.65 mmol).

  • Seal the vial with a screw cap and remove it from the glovebox.

  • Place the reaction vial in a photoreactor and irradiate with blue LEDs at 25 °C or 60 °C, depending on the substrate reactivity.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated aniline.

Part 2: 2-Amino-2-methylpropane Hydrochloride as an Amine Source in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[5] While highly versatile, the use of low-boiling-point amines like tert-butylamine (b.p. 44-46 °C) can be challenging due to their volatility.[6] A practical solution is to use their corresponding hydrochloride salts, such as this compound.[7][8]

Causality of Experimental Choice: Why Use an Amine Salt?
  • Handling and Dosing: Amine hydrochloride salts are typically stable, non-volatile solids, which makes them significantly easier and more accurate to weigh and handle compared to their free-base counterparts, especially on a large scale.[7]

  • Controlled Release: In the reaction mixture, the strong base (e.g., NaOtBu) deprotonates the ammonium salt in situ, slowly releasing the volatile amine. This controlled release can help maintain an optimal concentration of the nucleophile throughout the reaction and minimize side reactions.

  • Alternative to Gaseous Amines: This approach provides a convenient alternative to using pressurized gas cylinders for amines that are gases at room temperature, such as methylamine or ethylamine.[7][8]

Catalytic Cycle: Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination provides a framework for understanding the reaction. The amine hydrochloride salt serves as the precursor to the amine nucleophile (R₂NH) that enters the cycle.

G Pd0 L-Pd(0) PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Ar-X AmineComplex [L-Pd(II)(Ar)(HNR2)]+X- PdII_ArX->AmineComplex R2NH PdII_ArNR2 L-Pd(II)(Ar)(NR2) PdII_ArNR2->Pd0 Ar-NR2 AmineComplex->PdII_ArNR2 Base, -HBX OA_label Oxidative Addition RE_label Reductive Elimination Deprot_label Deprotonation Ligand_Ex_label Ligand Exchange

Caption: Catalytic cycle for Buchwald-Hartwig C-N coupling.

Protocol 2: Palladium-Catalyzed Amination using tert-Butylamine Hydrochloride

This protocol provides a general procedure for the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., aryl chloride or bromide) (1.0 equiv)

  • This compound (1.5-2.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 0.5-2 mol%)

  • Phosphine ligand (e.g., CyPF-tBu or other Buchwald ligands, 1-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane or Toluene), anhydrous

Procedure:

  • Inside a glovebox, add the aryl halide (e.g., 0.6 mmol), this compound (e.g., 1.8 mmol), sodium tert-butoxide (e.g., 2.7 mmol), palladium precatalyst, and phosphine ligand to an oven-dried reaction tube.

  • Add a magnetic stir bar and the anhydrous solvent (e.g., 6 mL of 1,4-dioxane).

  • Seal the tube with a screw cap and remove it from the glovebox.

  • Place the reaction tube in a preheated oil bath or heating block at 80-110 °C.

  • Stir the reaction for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the N-aryl-tert-butylamine.

Data Summary: Reaction Scope and Performance

The following tables summarize the typical performance and substrate scope for the reactions discussed.

Table 1: Ni-Catalyzed Photoredox Coupling with tert-Butylamine [2]

Nucleophile ClassElectrophileTypical Yield RangeNotes
PhenolsAryl Bromides80-95%Tolerates both electron-rich and electron-poor arenes.
AnilinesAryl Bromides75-95%Effective for primary and some secondary anilines.
SulfonamidesAryl Bromides60-85%Broad functional group tolerance demonstrated.
Aliphatic AlcoholsAryl Bromides50-70%Generally requires higher temperatures (60 °C).

Table 2: Pd-Catalyzed Amination with Amine Hydrochloride Salts [7][8]

Amine SaltElectrophileTypical Yield RangeNotes
Methylamine HClAryl Chlorides/Bromides70-99%Excellent method for installing a small N-alkyl group.
Ethylamine HClAryl Chlorides/Bromides59-99%Pd(OAc)₂ can be a suitable precursor in this case.[8]
Ammonium SulfateAryl Chlorides65-90%Higher selectivity for primary aniline over diarylamine.[7]
tert-Butylamine HClAryl Halides(Expected) 70-95%Conditions are analogous to other primary amine salts.

Conclusion

2-Amino-2-methylpropane (tert-butylamine) and its hydrochloride salt are more than just simple reagents; they are versatile tools that can significantly enhance the practicality and scope of modern cross-coupling reactions. As a bifunctional additive, tert-butylamine provides a cost-effective and streamlined approach for nickel-catalyzed photoredox couplings. In its hydrochloride form, it serves as a convenient and easy-to-handle solid surrogate for a volatile amine in palladium-catalyzed Buchwald-Hartwig aminations. By understanding the chemical principles that underpin their utility, researchers can effectively integrate these reagents into their synthetic strategies to accelerate discovery and development in chemistry and drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. Available from: [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available from: [Link]

  • ChemRxiv. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Available from: [Link]

  • ChemRxiv. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Available from: [Link]

  • ResearchGate. (2013). ChemInform Abstract: Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available from: [Link]

  • ResearchGate. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Alkenyl Bromides: A New Method for the Synthesis of Enamines and Imines. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. PubMed Central. Available from: [Link]

  • ResearchGate. (2021). Competitive C−N and C−O cross‐coupling of 3 with tert‐butylamine (b) or morpholine (c). Available from: [Link]

  • PubMed. (2013). Tetrabutylammonium 2-pyridyltriolborate salts for Suzuki-Miyaura cross-coupling reactions with aryl chlorides. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PubMed Central. Available from: [Link]

  • MDPI. (2024). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Tetrabutylammonium 2-Pyridyltriolborate Salts for Suzuki-Miyaura Cross-Coupling Reactions with Aryl Chlorides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PubMed Central. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • PubMed. (2018). Understanding Anionic "Ligandless" Palladium Species in the Mizoroki-Heck Reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PubMed Central. Available from: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available from: [Link]

  • ResearchGate. (2022). (PDF) Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis. Available from: [Link]

  • PubMed. (2010). Cross-dehydrogenative coupling reactions by transition-metal and aminocatalysis for the synthesis of amino acid derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PubMed Central. Available from: [Link]

Sources

Application Notes & Protocols: High-Purity Isolation of 2-Amino-2-methylpropane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, field-proven methodology for the purification of crude 2-Amino-2-methylpropane hydrochloride (tert-butylamine hydrochloride). The protocols detailed herein are designed for researchers, scientists, and drug development professionals who require a high-purity starting material for synthesis or other downstream applications. This document moves beyond a simple recitation of steps, delving into the causal logic behind experimental choices to ensure reproducibility and self-validation. Key purification strategies, including recrystallization with solvent/anti-solvent systems and decolorization, are discussed. Furthermore, this guide outlines essential analytical techniques for the robust assessment of purity both before and after the purification process.

Introduction: The Imperative for Purity

This compound, the salt of tert-butylamine, is a fundamental building block in organic synthesis, finding application in the production of pharmaceuticals, agrochemicals, and rubber accelerators.[1] The purity of this starting material is paramount, as contaminants can lead to undesirable side reactions, compromised product yields, and difficulties in the purification of subsequent compounds. Crude this compound may contain a variety of impurities stemming from its synthesis, including unreacted starting materials, by-products, residual solvents, and colored degradation products.[2][3] Therefore, a robust and validated purification protocol is not merely a preparatory step but a critical component of ensuring the overall success and reproducibility of a synthetic workflow.

This guide provides a detailed protocol centered on recrystallization, a powerful and scalable technique for the purification of crystalline solids. We will explore the theoretical underpinnings of solvent selection and provide a step-by-step methodology that has been validated for its efficacy and reliability.

Foundational Principles: The Science of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The core principle is to dissolve the crude material in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution is gradually cooled, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Ideally, impurities will either remain dissolved in the cooled solvent (the "mother liquor") or are removed beforehand via hot filtration if they are insoluble.

The selection of an appropriate solvent system is the most critical factor for successful recrystallization. An ideal solvent should exhibit:

  • High solvency for this compound at elevated temperatures.

  • Low solvency for this compound at low or room temperature to maximize recovery.

  • Favorable solubility profile for impurities: Impurities should be either highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by filtration).

  • Non-reactivity: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

For amine hydrochlorides, which are polar salts, a polar protic solvent like isopropanol or ethanol often serves as a good primary solvent. However, the solubility might still be significant at lower temperatures, leading to poor recovery. To address this, an "anti-solvent" – a solvent in which the desired compound is poorly soluble – is often added to the cooled solution to induce further precipitation and improve the yield.

Solvent_Selection_Logic Crude_HCl Crude 2-Amino-2-methylpropane Hydrochloride Solvent_Choice Select Primary Solvent (e.g., Isopropanol) Crude_HCl->Solvent_Choice Target Compound Solubility Profile Heating Dissolve in Minimal Hot Solvent Solvent_Choice->Heating Cooling Controlled Cooling Heating->Cooling Forms Supersaturated Solution Precipitation Induce Further Precipitation Cooling->Precipitation Crystallization Occurs AntiSolvent_Choice Select Anti-Solvent (e.g., Diethyl Ether) AntiSolvent_Choice->Precipitation Reduces Solubility, Increases Yield Filtration Isolate Crystals (Vacuum Filtration) Precipitation->Filtration Pure_Product High-Purity Product Filtration->Pure_Product

Caption: Logic flow for solvent system selection in recrystallization.

Pre-Purification Analysis: Know Your Contaminants

Before embarking on any purification protocol, it is crucial to characterize the crude material. This initial analysis provides a baseline for purity and helps to tailor the purification strategy.

  • Appearance: Note the color and form of the crude solid. A yellow or brown discoloration suggests the presence of colored organic impurities that may require treatment with activated charcoal.

  • Melting Point: Determine the melting point range of the crude material. A broad and depressed melting range is a classic indicator of impurity. The literature melting point for this compound is approximately 291°C (with decomposition).[4]

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and reveal the presence of proton-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of the main component and detecting other impurities.[5][6]

Experimental Protocols: From Crude to Pure

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The solvents used (isopropanol and diethyl ether) are flammable.[1][7] Keep away from ignition sources. Refer to the Safety Data Sheet (SDS) for this compound and all solvents before beginning.[8]

Protocol 1: Recrystallization via Solvent/Anti-Solvent System

This protocol is the primary method for purifying crude this compound.

Materials and Equipment:

  • Crude this compound

  • Isopropanol (Reagent Grade)

  • Diethyl ether (Anhydrous)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bars

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Spatulas and watch glasses

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., start with 20-30 mL) to the flask.

  • Heating: Gently heat the mixture with stirring using a heating mantle or hot plate. Add isopropanol in small portions until all the solid has just dissolved. Causality Note: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, which maximizes the recovery of the purified product upon cooling.

  • (Optional - Decolorization): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% w/w of the crude solid). Swirl the flask and gently reheat for 5-10 minutes. Expertise Note: The charcoal adsorbs high molecular weight colored impurities. Avoid adding charcoal to a boiling solution to prevent violent bumping.

  • (Optional - Hot Filtration): If charcoal was added or if insoluble impurities are visible, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a glass funnel (short-stemmed or powder funnel). Flute a piece of filter paper and place it in the funnel. Quickly pour the hot solution through the filter paper into the clean, pre-heated flask. Trustworthiness Note: This step must be performed quickly to prevent premature crystallization of the product on the funnel or filter paper.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you may place the flask in an ice-water bath for 30-60 minutes to further decrease the solubility and maximize crystal formation.

  • Yield Enhancement (Anti-Solvent Addition): While stirring the cold slurry, slowly add diethyl ether (the anti-solvent) dropwise until the solution becomes cloudy and precipitation appears to be complete. Adding an excess of anti-solvent (e.g., 1.5-2.0 times the volume of isopropanol used) will maximize the yield.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold mixture of isopropanol/diethyl ether (e.g., 1:2 v/v), followed by a wash with cold diethyl ether. Causality Note: Washing with a cold solvent removes any residual mother liquor containing dissolved impurities without dissolving a significant amount of the product.

  • Drying: Transfer the crystalline product to a pre-weighed watch glass and dry under vacuum to a constant weight to remove all traces of solvent.

Purification_Workflow cluster_prep Preparation & Dissolution cluster_purify Core Purification cluster_isolate Isolation & Analysis Crude Crude Product Add_Solvent Add minimal hot Isopropanol Crude->Add_Solvent Hot_Filtration Optional: Hot Filtration (remove insolubles) Add_Solvent->Hot_Filtration Cooling Slow Cooling to RT, then Ice Bath Hot_Filtration->Cooling Clear Solution Add_Antisolvent Add Diethyl Ether (Anti-Solvent) Cooling->Add_Antisolvent Crystal Slurry Vacuum_Filtration Vacuum Filtration Add_Antisolvent->Vacuum_Filtration Wash Wash with Cold Solvent Mixture Vacuum_Filtration->Wash Dry Dry Under Vacuum Wash->Dry Analysis Purity Assessment (MP, NMR, HPLC) Dry->Analysis

Caption: Experimental workflow for the purification of 2-Amino-2-methylpropane HCl.

Post-Purification Quality Control: A Self-Validating System

The success of the purification must be verified through rigorous analysis. The following tests provide a self-validating system to confirm the purity of the isolated this compound.

Analytical Method Purpose Expected Result for High-Purity Product
Melting Point Assess purity and identity.Sharp melting point, close to the literature value of ~291°C (dec.).[4]
¹H NMR Confirm chemical structure and absence of impurities.Clean spectrum with peaks corresponding only to the tert-butyl and amine protons, integrated in the correct ratio. Absence of peaks from solvents or by-products.
HPLC Quantify purity and detect trace impurities.A single, sharp peak for the main component, with purity typically >99.0%.[5][6]
Appearance Visual inspection for contaminants.White to off-white crystalline solid.[4]

Conclusion

The protocol detailed in this application note provides a robust, reliable, and scalable method for the purification of crude this compound. By understanding the principles of recrystallization and solvent selection, and by implementing rigorous in-process and post-purification analytical controls, researchers can confidently produce high-purity material essential for demanding applications in drug discovery and chemical development. The emphasis on the causality behind each step empowers the scientist to troubleshoot and adapt the protocol as needed, ensuring consistent and successful outcomes.

References

  • Organic Syntheses. (n.d.). L-Proline, 2-methyl-. Retrieved from [Link]

  • Google Patents. (1967). Process for the purification of amines. (U.S. Patent No. 3,337,630A).
  • Royal Society of Chemistry. (n.d.). Preparation of 2-chloro-2-methylpropane. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google Patents. (2013). Amino acid methyl ester hydrochloride preparation. (Chinese Patent No. CN103224437A).
  • U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: 2-amino-2-methylpropanol. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Amino-2-methylpropane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-methylpropanenitrile hydrochloride. Retrieved from [Link]

  • Scribd. (n.d.). Prep of 2 Chloro 2 Methylpropane. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Google Patents. (1992). Method for crystallization of amino acids. (U.S. Patent No. 5,118,815A).
  • National Institutes of Health. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-amino-2-methylpropanol. Retrieved from [Link]

  • ScholarWorks@UMass Amherst. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • YouTube. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Impurity profile of amino acids? Retrieved from [Link]

  • Pallav Chemicals. (n.d.). 2-Amino-2-Methyl-1,3-Propanediol AR MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. Retrieved from [Link]

Sources

Application Note: High-Performance Buffer Strategies Using 2-Amino-2-methylpropane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for HPLC, Ion-Pairing, and Synthetic Chemistry

Abstract & Core Utility

2-Amino-2-methylpropane hydrochloride (also known as tert-butylamine hydrochloride or


-BuNH

HCl) is a sterically hindered primary amine salt.[1] Unlike linear alkylamines (e.g., butylamine), the bulky tert-butyl group provides unique selectivity in High-Performance Liquid Chromatography (HPLC) by shielding the nitrogen center, reducing secondary interactions with residual silanols on stationary phases.[1]

This guide details the preparation, validation, and application of


-BuNH

HCl buffers, specifically targeting the separation of acidic analytes via Ion-Pair Chromatography (IPC) and its use as a sterically hindered proton source in synthesis.[1]
Physicochemical Profile & Mechanism

To use this reagent effectively, one must understand its thermodynamic behavior.[1] The high pKa (approx. 10.68) makes it an excellent buffer for basic mobile phases, allowing for the retention of basic analytes in their neutral form or ion-pairing with acidic analytes.[1]

Table 1: Critical Physicochemical Properties
PropertyValueImplication for Protocol
Formula

Stoichiometry: 1:1 Amine to HCl
MW 109.60 g/mol Calculation basis for molarity
pKa (25°C) ~10.68Effective Buffering Range: pH 9.5 – 11.5
Solubility High (Water, Ethanol)Easy stock solution preparation
UV Cutoff < 210 nmSuitable for low-UV HPLC detection
Steric Bulk High (Trimethyl group)Reduces hydrogen bonding with silanols
Mechanism: The "Steric Shield" Effect

In standard silica-based HPLC columns, residual silanol groups (


) can deprotonate to 

, attracting cationic analytes and causing peak tailing.[1]
  • Linear Amines (e.g., Triethylamine): Block silanols but can be difficult to remove.[1]

  • 2-Amino-2-methylpropane: The bulky methyl groups surrounding the nitrogen create a "steric shield."[1] This prevents the amine from binding too irreversibly to the column while effectively competing for silanol sites, resulting in sharper peaks for basic drugs.

Decision Matrix: When to Use This Buffer

Not all amine buffers are interchangeable.[1] Use the following logic flow to determine if


-BuNH

HCl is the correct choice for your experiment.

BufferSelection Start Select Buffer Candidate Target Target pH Range? Start->Target Acidic Acidic (< 7) Target->Acidic No Basic Basic (9.5 - 11.5) Target->Basic Yes ResultNo Use Formate/Acetate Acidic->ResultNo Detection Detection Method? Basic->Detection UV HPLC-UV Detection->UV Standard MS LC-MS / ELSD Detection->MS High Sensitivity ResultYes USE t-BuNH2·HCl (Excellent Peak Shape) UV->ResultYes ResultCaution CAUTION: Chloride/Na+ Issues (Use Free Base + Volatile Acid) MS->ResultCaution

Figure 1: Decision matrix for selecting 2-Amino-2-methylpropane HCl based on pH and detection mode.

Protocol: Preparation of 50 mM Buffer (pH 10.5)

Context: This protocol creates a mobile phase suitable for Reverse-Phase HPLC (RP-HPLC) with UV detection.[1] Note on Counter-ions: Because we start with the Hydrochloride salt (


-BuNH

Cl) and adjust with NaOH, the final solution contains Sodium (

) and Chloride (

) ions.[1] This is robust for UV but not recommended for LC-MS due to non-volatile salt deposition.[1]
Materials Required
  • This compound (Purity >98%)[1]

  • Milli-Q Water (18.2 MΩ[1]·cm)

  • 1.0 M Sodium Hydroxide (NaOH) solution (HPLC Grade)

  • 0.45 µm Nylon Membrane Filter

  • Calibrated pH Meter[1]

Step-by-Step Procedure
  • Calculation:

    • Target Concentration: 50 mM

    • Target Volume: 1.0 L

    • Mass required =

      
      [1]
      
  • Dissolution:

    • Weigh 5.48 g of this compound.[1]

    • Transfer to a 1 L beaker.

    • Add approx. 900 mL of Milli-Q water.

    • Stir magnetically until completely dissolved (Solution will be acidic, approx pH 5-6).

  • pH Adjustment (The Critical Step):

    • Place the calibrated pH probe into the stirring solution.

    • Slowly add 1.0 M NaOH dropwise.[1]

    • Observation: As you approach pH 10, the resistance to pH change will increase (buffering region).

    • Continue adding NaOH until pH 10.50 ± 0.05 is reached.

  • Final Volume & Filtration:

    • Transfer the solution to a 1 L volumetric flask.

    • Add Milli-Q water to the mark.[1] Invert 10x to mix.

    • Filtration: Vacuum filter through a 0.45 µm Nylon membrane to remove particulates (essential for column longevity).[1]

  • Storage:

    • Store in borosilicate glass. Shelf life: 1 week at 4°C. (Amines can absorb atmospheric

      
       over time, shifting pH).[1]
      
Application: Ion-Pair Chromatography (IPC)[1][6]

Objective: Separate short-chain nucleotides or acidic drugs that elute in the void volume on standard C18 columns.

Mechanism: The tert-butylammonium cation (


-BuNH

) forms a neutral ion-pair complex with anionic analytes (

).[1]

This neutral complex partitions into the hydrophobic C18 stationary phase, increasing retention time.[1]

Experimental Conditions:

  • Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 50 mM

    
    -BuNH
    
    
    
    HCl buffer (pH 10.5).
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 20 min.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.

Why it works: The bulky tert-butyl group prevents the formation of "stacks" or aggregates often seen with tetrabutylammonium (TBA), leading to unique selectivity for steric isomers.[1]

Quality Control & Troubleshooting
IssueProbable CauseCorrective Action
Baseline Drift (UV) Amine oxidation or impurityUse fresh buffer; Ensure HPLC grade salt.[1]
Precipitation High % Organic with SaltDo not exceed 80% ACN when using 50 mM buffer.[1]
pH Shift

absorption
Cap tightly; Remake buffer if pH shifts > 0.1 units.[1]
High Backpressure Salt precipitation in pumpFlush system with 90:10 Water:MeOH after use.[1]
Workflow Visualization

BufferPrep Weigh 1. Weigh 5.48g HCl Salt Dissolve 2. Dissolve in 900mL Water Weigh->Dissolve Titrate 3. Titrate with NaOH to pH 10.5 Dissolve->Titrate Dilute 4. Dilute to 1.0 L Vol. Titrate->Dilute Filter 5. Filter (0.45 µm) Dilute->Filter

Figure 2: Step-by-step preparation workflow for 50 mM t-Butylamine Buffer.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66099, this compound.[1] Retrieved from [Link][1][2]

  • Jagota, N. K., et al. (1996). Ion chromatography of amylamine and tert-butylamine in pharmaceuticals.[1][3] Journal of Chromatography A, 739(1-2), 343-349.[1][3] Retrieved from [Link]

  • McCalley, D. V. (2010).Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs. Journal of Chromatography A. (Contextual grounding on amine buffers).

Sources

Application Notes and Protocols for 2-Amino-2-methylpropane Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-2-methylpropane hydrochloride, also known as tert-butylamine hydrochloride, is a primary amine salt with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its sterically hindered tert-butyl group imparts unique reactivity and solubility characteristics, making it a valuable building block for complex molecules. However, its handling and storage require careful consideration due to its chemical properties, including hygroscopicity.

This guide provides an in-depth overview of the essential procedures for the safe handling, storage, and use of this compound in a research and development laboratory environment. The protocols and recommendations herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Physicochemical Properties and Their Implications

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and application.

PropertyValueImplication for Handling and Storage
Molecular Formula C₄H₁₂ClN-
Molecular Weight 109.60 g/mol Accurate weighing is crucial for stoichiometric calculations in synthesis.
Appearance White to off-white crystalline powderAny significant deviation in color (e.g., yellowing or browning) may indicate degradation.
Solubility Soluble in water and alcoholsUseful for solution-phase reactions and purification by recrystallization.
Hygroscopicity HygroscopicStrict moisture control is necessary during storage and handling to prevent clumping and maintain accurate concentrations.[1]

Expert Insight: The hygroscopic nature of amine hydrochlorides is a critical consideration.[1] Absorbed moisture can not only affect the accuracy of weighing but also potentially influence reaction kinetics and lead to the formation of byproducts. Therefore, handling this compound in a dry atmosphere (e.g., in a glove box or under a stream of inert gas) is highly recommended, especially for moisture-sensitive reactions.

Safety and Handling Precautions

This compound is classified as harmful if swallowed and can cause skin and eye irritation. Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive assessment of the required PPE is the first line of defense against accidental exposure.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.

  • Hand Protection: Wear nitrile or neoprene gloves to prevent skin contact. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron should also be worn.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator with a particulate filter (N95 or better) is necessary to prevent inhalation of the dust.

Engineering Controls
  • Chemical Fume Hood: All weighing and transfer operations involving the solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Glove Box: For moisture-sensitive applications, handling the compound inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) is the best practice.

Storage Protocols

Proper storage is paramount to maintaining the stability and purity of this compound.

  • Container: Store in a tightly sealed, airtight container. The original manufacturer's container is ideal.

  • Atmosphere: For long-term storage, consider placing the container inside a desiccator with a suitable desiccant (e.g., silica gel or calcium chloride) to mitigate moisture absorption.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. Recommended storage is at room temperature.

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and acylating agents to prevent potentially vigorous or exothermic reactions.

Visual Inspection and Signs of Degradation

Regularly inspect the material for any changes in its physical appearance. Signs of potential degradation include:

  • Discoloration: A change from white to yellow or brown can indicate decomposition.

  • Clumping or Caking: This is a clear sign of moisture absorption.

  • Odor: A strong, pungent odor different from the faint amine smell may suggest the release of volatile degradation products.

If any of these signs are observed, the purity of the compound should be verified by an appropriate analytical method (e.g., NMR spectroscopy or melting point determination) before use.

Experimental Protocols

The following protocols are illustrative of common laboratory applications of this compound.

Workflow for Handling Hygroscopic Powder

G cluster_prep Preparation cluster_handling Handling in Controlled Environment cluster_post Post-Handling A Transfer container to desiccator B Allow to reach room temperature A->B Prevent condensation C Transfer to fume hood or glove box B->C D Quickly weigh required amount C->D Minimize air exposure E Immediately seal original container D->E G Clean weighing area F Return container to storage E->F E->G Prevent contamination

Workflow for handling hygroscopic powders.
Protocol for Amide Synthesis via Acyl Chloride

This protocol describes the synthesis of N-(tert-butyl)benzamide from benzoyl chloride and this compound.

Causality: The amine hydrochloride salt is not nucleophilic. It must first be neutralized to the free amine to react with the electrophilic acyl chloride. A non-nucleophilic base, such as triethylamine (TEA), is used for this in-situ neutralization. The reaction is typically performed at a low temperature to control the exothermicity of the acylation.[4]

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Neutralization: Cool the flask in an ice bath to 0 °C. Slowly add triethylamine (1.1 eq) to the stirred suspension. The formation of a precipitate (triethylamine hydrochloride) may be observed. Stir for 15-20 minutes at 0 °C to ensure complete neutralization to the free tert-butylamine.

  • Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.0 eq) dropwise to the reaction mixture.[5]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove excess benzoyl chloride and HCl), water, and brine.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-(tert-butyl)benzamide can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Waste Disposal

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Incompatible Waste Streams

Do not mix this compound waste with the following:

  • Strong Oxidizers: Can cause vigorous, exothermic reactions.

  • Strong Bases: Will liberate the free, volatile, and flammable tert-butylamine.

  • Reactive Metals: (e.g., sodium, potassium)

Disposal Protocol for Small Quantities

For small quantities of unused or contaminated this compound:

  • Neutralization (in a fume hood):

    • Slowly add the amine hydrochloride to a large excess of a weak basic solution, such as sodium bicarbonate in water, with stirring. This will neutralize the hydrochloride and form the free amine.

    • Alternatively, for larger amounts, a more controlled neutralization can be performed by dissolving the salt in water and slowly adding a dilute solution of sodium hydroxide while monitoring the pH. Aim for a neutral pH (6-8).

  • Collection: The resulting aqueous solution should be collected in a properly labeled halogenated organic waste container, as it contains a chlorinated compound.

  • Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures.

Expert Insight: It is critical to segregate halogenated waste from non-halogenated waste streams.[6] The presence of the chloride ion in this compound necessitates its disposal as halogenated waste, which often involves different and more costly disposal methods.

Conclusion

This compound is a versatile reagent in the modern synthetic laboratory. A comprehensive understanding of its properties and a disciplined approach to its handling, storage, and disposal are essential for ensuring experimental success and maintaining a safe laboratory environment. By following the detailed protocols and guidelines presented in this document, researchers, scientists, and drug development professionals can confidently and safely incorporate this valuable compound into their synthetic workflows.

References

  • Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]

  • Ghosh, K., et al. (2020). Rapid Visual Detection of Amines by Pyrylium Salts for Food Spoilage Taggant.
  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]

  • Holzgrabe, U., et al. (2019). A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Journal of Pharmaceutical and Biomedical Analysis, 166, 25-34.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Callahan, J. C., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. AAPS PharmSciTech, 17(4), 920-931.
  • Ghosh, K., et al. (2020). Rapid Visual Detection of Amines by Pyrylium Salts for Food Spoilage Taggant.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ICH guideline for photostability testing: Aspects and directions for use. Retrieved from [Link]

  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1874-1877.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Chen, W., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(8), 2760-2765.
  • ResearchGate. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Al-Zoubi, N., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1439.
  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245-3251.
  • Pharma Growth Hub. (2021, November 27). What is Photostability and how to conduct it? [Video]. YouTube. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. Retrieved from [Link]

  • ResearchGate. (2019, August 25). How come my acid chloride reacts with tertiary amine?. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • International CCS Knowledge Centre. (2021, January 26). Advancing Amine Degradation Analysis. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

Sources

Application Notes and Protocols for the Safe Disposal of tert-Butylamine Hydrochloride Waste

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe handling, neutralization, and disposal of waste containing tert-butylamine hydrochloride. Designed for researchers, chemists, and drug development professionals, these protocols emphasize safety, regulatory compliance, and scientific integrity. The guide covers hazard identification, appropriate personal protective equipment (PPE), waste segregation, protocols for managing dilute aqueous waste and spills, and the ultimate disposal pathway. The underlying chemical principles for each step are explained to ensure that laboratory personnel can make informed decisions to maintain a safe working environment.

Introduction

tert-Butylamine is a primary aliphatic amine used as a chemical intermediate in the synthesis of pharmaceuticals, pesticides, and rubber accelerators.[1][2] In laboratory and pharmaceutical settings, it is often handled as its hydrochloride salt, (CH₃)₃CNH₃⁺Cl⁻, to improve stability and reduce the volatility and flammability associated with the free base.[2] While the salt form is more stable, improper disposal can lead to the release of tert-butylamine, a corrosive, toxic, and flammable substance.[1][3] Therefore, a robust waste management strategy is critical. This guide details the necessary protocols and explains the rationale behind them to ensure the safe and compliant disposal of tert-butylamine hydrochloride waste streams.

Hazard Identification and Risk Assessment

A thorough understanding of the chemical hazards is the foundation of safe disposal. The primary risk associated with tert-butylamine hydrochloride waste is its potential to generate tert-butylamine. A risk assessment must be conducted before any handling or disposal procedures are initiated.

1.1. Chemical and Physical Properties A summary of the key properties for both the free base and the hydrochloride salt is presented below.

Propertytert-Butylaminetert-Butylamine Hydrochloride
Formula C₄H₁₁N[2]C₄H₁₂ClN
Molar Mass 73.14 g/mol [2][4]109.60 g/mol
Appearance Colorless liquid[2][4]White to off-white solid
Odor Strong, ammonia-like[4]Odorless
Boiling Point 43-47 °C[2]Decomposes
Melting Point -67.5 °C[2]~265 °C (decomposes)
Flash Point ~-10 °C (50 °F)[5]Not applicable
Water Solubility Miscible[6]Soluble

1.2. Hazard Profile The hazards associated with both the free amine and its salt must be considered. The free amine is the more hazardous form.

Hazard Categorytert-Butylaminetert-Butylamine Hydrochloride
GHS Pictograms 🔥, corrosive, 💀⚠️
GHS Signal Word Danger[2]Warning[7]
Key Hazard Statements H225: Highly flammable liquid and vapour. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled. H412: Harmful to aquatic life with long lasting effects.H302: Harmful if swallowed.[7] H315: Causes skin irritation. H319: Causes serious eye irritation.
Primary Risks Flammability, Corrosivity, ToxicityIrritation, Harmful if swallowed

Regulatory Compliance

All waste disposal must be performed in strict accordance with local, state, and federal regulations. In the United States, chemical waste management is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8]

  • Hazardous Waste Classification: Due to its inherent hazards (flammability, corrosivity, toxicity), waste containing tert-butylamine or its hydrochloride salt is typically classified as hazardous waste.[1][6]

  • Consult EHS: Always consult with your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance on waste container types, labeling, and pickup schedules, ensuring compliance with all relevant regulations.[1] Never dispose of this chemical down the drain without explicit EHS approval, which is typically reserved for trace amounts in fully neutralized and dilute solutions.

Personal Protective Equipment (PPE) and Safety

Due to the corrosive and toxic nature of tert-butylamine, stringent safety measures are required.

  • Engineered Controls: All handling of tert-butylamine hydrochloride waste, especially during neutralization, must be conducted inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[3]

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles and a face shield.[1][3]

    • Hand Protection: Wear chemically resistant gloves, such as butyl rubber or nitrile gloves.[1] Always inspect gloves for integrity before use.

    • Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.[1] An apron may be required for larger quantities.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[1] Have a spill kit rated for corrosive and flammable materials readily available.

Waste Collection and Segregation

Proper segregation is crucial to prevent dangerous reactions in the waste container.

  • Waste Container: Use a dedicated, properly labeled hazardous waste container provided by your EHS department. The container must be in good condition and have a secure, tight-fitting lid.

  • Labeling: The label must clearly state "Hazardous Waste," list all chemical constituents (including tert-butylamine hydrochloride and any solvents), and display the appropriate hazard pictograms.

  • Segregation:

    • Do NOT mix tert-butylamine hydrochloride waste with strong bases (e.g., sodium hydroxide), which will liberate flammable and toxic tert-butylamine gas.

    • Keep segregated from strong oxidizing agents (e.g., nitrates, perchlorates) with which it may react violently.[1][3]

    • Solid waste (e.g., contaminated filter paper, weigh boats) should be collected separately from liquid waste.

Protocol for Dilute Aqueous Waste Management

This protocol is intended for the management of dilute (<5% w/v) aqueous solutions of tert-butylamine hydrochloride prior to collection by EHS. Concentrated solutions or the solid salt should be disposed of directly into a hazardous waste container without treatment.

Rationale: Aqueous solutions of tert-butylamine hydrochloride are acidic due to the hydrolysis of the tert-butylammonium ion. Neutralizing this acidity makes the waste safer to handle and store before final disposal. The goal is to adjust the pH to a near-neutral range (pH 6-8).

Materials:

  • Dilute aqueous tert-butylamine hydrochloride waste

  • Sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium bicarbonate

  • Large beaker (at least twice the volume of the waste)

  • Stir bar and stir plate

  • Calibrated pH meter or pH strips

  • Appropriate EHS-approved waste container

Procedure:

  • Preparation: Place the beaker containing a stir bar on a stir plate inside a chemical fume hood. Carefully pour the dilute aqueous waste into the beaker.

  • Initial pH Check: Measure the initial pH of the solution. It will be in the acidic range.

  • Neutralization: Begin gentle stirring. Slowly and incrementally add sodium bicarbonate to the solution.

    • Causality: Sodium bicarbonate is a weak base, which ensures a controlled, gradual neutralization, preventing a rapid exothermic reaction or excessive gas evolution (CO₂) that could cause splashing.

  • Monitor pH: Continuously monitor the pH of the solution. Pause after each addition to allow the reading to stabilize.

  • Endpoint: Continue adding base until the pH is stable within the 6-8 range.

  • Final Transfer: Carefully transfer the neutralized solution into the designated aqueous hazardous waste container.

  • Labeling: Ensure the container is accurately labeled with all components.

  • Disposal: Store the sealed container in a designated satellite accumulation area for EHS pickup.

G cluster_prep Preparation & Assessment cluster_neutralize Neutralization Protocol cluster_finalize Finalization & Disposal start Start: Dilute Aqueous tert-Butylamine HCl Waste setup Place Waste in Beaker (in Fume Hood) start->setup check_ph Measure Initial pH setup->check_ph add_base Slowly Add NaHCO₃ with Stirring check_ph->add_base monitor_ph Monitor pH add_base->monitor_ph ph_decision Is pH between 6 and 8? monitor_ph->ph_decision ph_decision->add_base No transfer Transfer to Labeled Hazardous Waste Container ph_decision->transfer Yes store Store for EHS Pickup transfer->store end_proc End store->end_proc

Caption: Waste Neutralization Workflow

Management of Spills

In the event of a spill, immediate and correct action is critical.

For Solid tert-Butylamine Hydrochloride Spills:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, gently cover the spill with a neutral absorbent material like sand or vermiculite. Avoid raising dust.

  • Carefully sweep the mixture into a designated container.

  • Wipe the area with a damp cloth, and place the cloth in the waste container.

  • Seal, label as hazardous waste, and arrange for disposal.

For Liquid Spills (Aqueous Solutions):

  • Evacuate non-essential personnel and ensure the area is well-ventilated (fume hood sash should be low).

  • Wearing appropriate PPE, contain the spill with absorbent pads or booms.

  • Cover the spill with a neutralizing absorbent like sodium bicarbonate or soda ash to neutralize the acidity.[1]

  • Once the reaction has ceased, collect the absorbed material using non-sparking tools and place it in a hazardous waste container.[9]

  • Decontaminate the area with a suitable cleaning solution and dispose of all cleaning materials as hazardous waste.

  • Report the spill to your supervisor and EHS department.

Final Disposal Pathway

The ultimate destination for all tert-butylamine hydrochloride waste, whether treated or not, is a licensed hazardous waste disposal facility. Laboratory procedures such as neutralization are intermediate steps to ensure safety during accumulation and transport.

The overall lifecycle of the waste is a cradle-to-grave process that must be fully documented.

G cluster_lab Laboratory Phase cluster_facility Facility Management cluster_disposal Final Disposal gen Waste Generation (Research Bench) seg Segregation & Containment gen->seg labeling Accurate Labeling seg->labeling treat Neutralization (If Applicable) labeling->treat saa Satellite Accumulation Area (SAA) treat->saa pickup EHS Pickup saa->pickup transport Transport to Central Waste Facility pickup->transport incin Licensed Disposal Facility (e.g., Incineration) transport->incin

Caption: Waste Management Lifecycle

References

  • Common Name: tert-BUTYLAMINE HAZARD SUMMARY - NJ.gov. New Jersey Department of Health. Available from: [Link]

  • tert-Butylamine - Wikipedia. Wikipedia. Available from: [Link]

  • Tert-Butylamine | C4H11N | CID 6385 - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • CN101108806A - Technique for synthesizing tert-butylamine - Google Patents. Google Patents.
  • tert-BUTYLAMINE - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. Available from: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA. U.S. Environmental Protection Agency. Available from: [Link]

  • Hazardous Waste Listings | EPA. U.S. Environmental Protection Agency. Available from: [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. Available from: [Link]

  • Titration of a Weak Base - Chemistry LibreTexts. Chemistry LibreTexts. Available from: [Link]

Sources

Catalytic activity of 2-Amino-2-methylpropane hydrochloride in specific reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic & Functional Utility of 2-Amino-2-methylpropane Hydrochloride

Executive Summary

This technical guide details the application of this compound (t-BACl) beyond its conventional role as a simple amine precursor.[1] While traditionally used to synthesize rubber accelerators (sulfenamides) and pharmaceuticals (e.g., Rifampin), its utility has shifted toward high-impact materials science and specific organic catalysis.[1]

This note focuses on two critical applications:

  • Defect Passivation in Perovskite Solar Cells (PSCs): Functioning as a surface modifier to suppress non-radiative recombination.[1]

  • Steric Modulation in Organic Synthesis: Acting as a bulky ammonium source to buffer reaction kinetics and prevent catalyst poisoning in transition-metal-mediated cycles.[1]

Part 1: Chemical Profile & Handling

Safety & Stability: t-BACl is a hygroscopic white crystalline powder.[1] Unlike its free base (tert-butylamine), which is volatile and flammable, the hydrochloride salt is stable but requires inert storage to prevent moisture uptake, which alters stoichiometry in sensitive catalytic applications.

Solubility Data (Standardized at 25°C):

SolventSolubility (mg/mL)Application Relevance
Water > 1000Aqueous buffers; biphasic synthesis
Ethanol ~ 150Anti-solvent dripping (Perovskites)
Isopropanol ~ 80Surface coating precursor
DMF/DMSO SolubleComponent in precursor inks
Chloroform Sparingly SolubleNon-polar organic phase transfer

Part 2: Application A - Perovskite Defect Passivation

Context: In metal halide perovskite solar cells (e.g., MAPbI₃ or FAPbI₃), surface defects (specifically iodine vacancies and under-coordinated Pb²⁺) act as trap states, significantly reducing efficiency.[1] t-BACl acts as a "passivation catalyst"—it does not consume itself in a reaction but thermodynamically stabilizes the perovskite surface, lowering the activation energy for charge extraction.[1]

Mechanism: The bulky tert-butyl group provides steric hindrance, preventing the formation of lower-dimensional phases that block charge transport, while the ammonium moiety fills A-site vacancies.[1]

Protocol: Post-Fabrication Surface Treatment

Reagents:

  • Perovskite Film (Pre-annealed, e.g., FAPbI₃ composition)

  • t-BACl (Anhydrous, 99.9%)[1]

  • Isopropanol (IPA) - Anhydrous grade[1]

Workflow:

  • Solution Prep: Dissolve t-BACl in anhydrous IPA to a concentration of 5 mg/mL . Sonicate for 10 minutes until clear.

  • Dynamic Spin Coating:

    • Place the perovskite substrate on the spin coater.[1]

    • Set speed to 4000 rpm (Acceleration: 2000 rpm/s).

    • Once max speed is reached, dispense 50 µL of the t-BACl/IPA solution onto the center of the spinning substrate.[1]

    • Spin for 20 seconds to evaporate the solvent.[1]

  • Thermal Annealing:

    • Transfer immediately to a hotplate.

    • Anneal at 100°C for 5 minutes . This step drives the cation exchange at the surface and removes residual solvent.[1]

Validation:

  • PL Spectroscopy: A successful passivation will show a 2–5x increase in steady-state Photoluminescence (PL) intensity compared to the control.[1]

  • Contact Angle: The surface should become more hydrophobic (Contact angle > 70°) due to the tert-butyl groups.[1]

Diagram: Passivation Mechanism

PerovskitePassivation Defects Surface Defects (Iodine Vacancies / Pb2+) Interaction Cation Exchange & Steric Shielding Defects->Interaction Target Solution t-BACl Solution (in IPA) Solution->Interaction Apply Passivated Passivated Surface (Hydrophobic/Stable) Interaction->Passivated Anneal 100°C Efficiency Enhanced PCE & Stability Passivated->Efficiency Result

Caption: t-BACl targets surface defects, neutralizing traps via ammonium interaction while the t-butyl tail repels moisture.[1][2]

Part 3: Application B - Steric Modulation in Organic Synthesis

Context: In transition metal catalysis (e.g., Pd-catalyzed cross-couplings) or nucleophilic substitutions, primary amines can poison catalysts or react non-selectively.[1] The hydrochloride salt of tert-butylamine serves as a latent source of bulky amine or a proton shuttle .[1]

Specific Use Case: Synthesis of Sterically Hindered Sulfenamides (Rubber Accelerators) or Amides.[1] Here, t-BACl is used to generate the free amine in situ in a controlled manner, preventing side reactions associated with high concentrations of free base.

Protocol: Controlled Amidation via Salt Dissociation

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)[1]

  • Coupling Agent (e.g., HATU or EDC·HCl) (1.1 equiv)[1]

  • t-BACl (1.2 equiv)[1]

  • Base (DIPEA) (2.5 equiv)[1]

  • Solvent (DMF or DCM)[1][3]

Workflow:

  • Activation: Dissolve the carboxylic acid and coupling agent in DMF. Stir at 0°C for 15 minutes.

  • Salt Addition: Add t-BACl directly as a solid.[1] Note: Using the salt prevents the loss of volatile free amine.[1]

  • Controlled Release: Add DIPEA dropwise.

    • Mechanism:[3][4][5][6] The base slowly deprotonates the t-BACl, releasing the bulky nucleophile tert-butylamine directly into the active catalytic cycle of the coupling agent.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DIPEA), NaHCO₃, and Brine.

Why this works: Direct addition of liquid tert-butylamine can lead to rapid exothermic spikes and potential di-acylation byproducts.[1] The HCl salt acts as a "slow-release" mechanism modulated by the auxiliary base.[1]

Diagram: Synthesis Workflow

SynthesisWorkflow Substrate Carboxylic Acid + Coupling Agent Salt Add t-BACl (Solid Salt) Substrate->Salt Base Add DIPEA (Controlled Deprotonation) Salt->Base Intermediate In-Situ Release of tert-Butylamine Base->Intermediate Slow Release Product Sterically Hindered Amide Product Intermediate->Product Nucleophilic Attack

Caption: The HCl salt allows for the controlled, in-situ generation of the volatile nucleophile, improving selectivity.[1]

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Hazing on Perovskite Film Concentration too high or humidity exposure.[1]Reduce t-BACl to 2–3 mg/mL.[1] Perform coating in <30% RH or N₂ glovebox.[1]
Low Yield in Synthesis Incomplete deprotonation of the salt.Ensure the auxiliary base (DIPEA/TEA) is >2.0 equivalents relative to t-BACl.[1]
Salt Clumping Hygroscopic moisture absorption.[1]Dry t-BACl in a vacuum oven at 60°C for 4 hours before use.[1] Store in desiccator.

References

  • Perovskite Passivation Mechanisms

    • Zhang, F., et al. "Synergistic Defect Passivation by the Treatment of Ionic Liquids for Efficient and Stable Perovskite Solar Cells." ResearchGate. (2023).[1] Link

    • ACS Applied Energy Materials.[1][7] "Enhancing Efficiency and Stability of Perovskite Solar Cells via Mixed Cation Passivation." (2025).[1][8] Link

  • Chemical Properties & Synthesis Utility

    • Organic Syntheses.[1][9] "tert-Butylamine and its Hydrochloride derivatives."[1][10][11] Org.[1][9] Synth.Link[1]

    • PubChem Database.[1][2] "this compound (CID 82292)."[1][10] Link[1]

  • Safety & Handling

    • ChemicalBook.[1] "this compound MSDS and Properties." Link

Sources

Application Note: Synthesis of N-tert-Butyl Amides via Acyl Chloride Coupling

Author: BenchChem Technical Support Team. Date: February 2026


-BuNH

HCl) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Executive Summary & Application Context

The tert-butyl amide moiety is a privileged pharmacophore in modern drug design. Unlike linear alkyl amides, the bulky tert-butyl group offers significant resistance to metabolic dealkylation by cytochrome P450 enzymes (specifically CYP N-dealkylation), thereby extending the in vivo half-life of lead compounds.

This guide details the protocol for synthesizing N-tert-butyl amides using 2-Amino-2-methylpropane hydrochloride (tert-butylamine hydrochloride) and acyl chlorides . While the Ritter reaction is an alternative route, it requires harsh acidic conditions incompatible with many functional groups. The acyl chloride route described here is milder, modular, and suitable for late-stage functionalization.

Key Technical Challenge: The starting material is a hydrochloride salt. Failure to account for the stoichiometry of the salt neutralization results in a stalled reaction with a maximum theoretical yield of 50%. This protocol addresses the specific base requirements to ensure quantitative conversion.

Chemical Strategy & Mechanism[1][2][3][4][5][6][7][8]

The "Double-Base" Requirement

In standard amide couplings using free amines, 1.0 equivalent of base is required to neutralize the HCl byproduct. However, when starting with


-BuNH

HCl
, the first equivalent of base is consumed solely to liberate the nucleophilic free amine.
  • Stoichiometry Rule: You must use

    
     2.2 equivalents  of base relative to the amine salt.
    
    • Eq 1:

      
      
      
    • Eq 2:

      
      
      
    • Eq 3:

      
      
      
Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) pathway. Despite the steric bulk of the tert-butyl group, the high electrophilicity of acyl chlorides drives the reaction forward, provided the amine is adequately deprotonated.

ReactionMechanism Salt t-BuNH3+ Cl- (Amine Salt) FreeAmine t-BuNH2 (Free Nucleophile) Salt->FreeAmine Deprotonation Base1 Base (Eq 1) Base1->FreeAmine TetraInt Tetrahedral Intermediate FreeAmine->TetraInt Nucleophilic Attack AcylCl R-CO-Cl (Acyl Chloride) AcylCl->TetraInt Product N-t-Butyl Amide TetraInt->Product Elimination of Cl- Byproduct Base-HCl Salt TetraInt->Byproduct Scavenging HCl

Figure 1: Mechanistic flow requiring initial deprotonation followed by addition-elimination.

Experimental Protocols

Protocol A: Anhydrous Homogeneous Coupling (DCM/DIPEA)

Best for: Acid-sensitive substrates, small-scale discovery chemistry, and moisture-sensitive acyl chlorides.

Reagents:

  • This compound (1.0 equiv)

  • Acyl Chloride (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (2.5 equiv)

  • Dichloromethane (DCM), anhydrous (0.2 M concentration)

Step-by-Step Procedure:

  • Suspension: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend This compound (1.0 equiv) in anhydrous DCM.

    • Note: The salt will likely not dissolve completely at this stage.

  • Liberation: Add DIPEA (2.5 equiv) in one portion.

    • Observation: The suspension should clarify as the free amine is liberated and the organic-soluble DIPEA hydrochloride forms (or remains in solution). Stir for 10 minutes at Room Temperature (RT).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

    • Rationale: Acyl chlorides are highly reactive; cooling prevents exotherms and side reactions (e.g., ketene formation).

  • Addition: Add the Acyl Chloride (1.1 equiv) dropwise (neat or dissolved in minimal DCM) over 5-10 minutes.

    • Safety: Evolution of HCl fumes is possible if base is insufficient, but with 2.5 eq base, this should be minimized.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 2–4 hours.

    • Monitoring: Check by TLC or LC-MS.[1] The bulky t-butyl group may require longer reaction times for sterically hindered acyl chlorides.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove excess DIPEA and unreacted amine).

    • Wash with Sat. NaHCO

      
        (to remove unreacted acid).
      
    • Wash with Brine, dry over MgSO

      
      , filter, and concentrate.
      
Protocol B: Schotten-Baumann Biphasic Conditions

Best for: Scale-up (>10g), simple acyl chlorides, and cost-efficiency.

Reagents:

  • This compound (1.0 equiv)

  • Acyl Chloride (1.2 equiv)

  • Sodium Hydroxide (NaOH), 10% aqueous solution (3.0 equiv)

  • DCM or Diethyl Ether[2][3]

Step-by-Step Procedure:

  • Aqueous Phase: Dissolve This compound in the 10% NaOH solution (3.0 equiv) in a flask.

    • Mechanism:[2][4][5][6][1][7][8][9] The NaOH immediately neutralizes the HCl salt and provides the excess base for the reaction.

  • Organic Phase: Add an equal volume of DCM (or Ether) to the flask. Vigorously stir to create an emulsion.

  • Addition: Cool to 0 °C. Add the Acyl Chloride dropwise to the vigorously stirring biphasic mixture.

  • Reaction: Stir at 0 °C for 30 minutes, then at RT for 2 hours.

    • Critical: Stirring must be vigorous to maximize the interfacial surface area.

  • Workup: Separate layers. Extract the aqueous layer with DCM (2x). Combine organics, dry, and concentrate.[10]

Decision Matrix & Troubleshooting

Use the following logic flow to select the correct protocol and troubleshoot issues.

DecisionMatrix Start Start: Select Protocol AcidSensitive Is the Acyl Chloride Acid/Water Sensitive? Start->AcidSensitive ProtocolA Protocol A (Anhydrous DCM/DIPEA) AcidSensitive->ProtocolA Yes ProtocolB Protocol B (Schotten-Baumann) AcidSensitive->ProtocolB No Issue Low Yield? ProtocolA->Issue ProtocolB->Issue CheckBase Check Base Stoichiometry (Must be > 2.0 eq) Issue->CheckBase CheckMoisture Check Acyl Chloride Quality (Hydrolyzed?) Issue->CheckMoisture Sterics Add Catalyst (DMAP 10 mol%) Issue->Sterics

Figure 2: Workflow for protocol selection and troubleshooting common yield issues.

Troubleshooting Data Table
ObservationRoot CauseCorrective Action
50% Conversion Insufficient BaseThe HCl byproduct protonated the remaining starting amine. Ensure 2.2–2.5 eq of base is used.
No Reaction Hydrolyzed Acyl ChlorideAcyl chlorides degrade to carboxylic acids in moist air. Distill the acyl chloride or use fresh reagents.
Slow Reaction Steric HindranceThe tert-butyl group is bulky. Add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.
Precipitate Amine Salt FormationIn Protocol A, amine salts may precipitate.[1] Add more DCM or switch to a more soluble base like DIPEA.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[3] [Link][2]

  • Amide Synthesis from Acid Chlorides. LibreTexts Chemistry. [Link]

  • Metabolic Stability of tert-Butyl Groups. National Institutes of Health (PMC). [Link]

Sources

Scalable Synthesis of Derivatives Using 2-Amino-2-methylpropane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TB-026

Executive Summary

This guide details the scalable synthesis of N-tert-butyl amides and amines using 2-Amino-2-methylpropane hydrochloride (tert-butylamine HCl). While the tert-butyl group is a privileged pharmacophore in medicinal chemistry—imparting metabolic stability and lipophilicity—its introduction is often complicated by significant steric hindrance and the volatility of the free amine.

This document prioritizes the use of the hydrochloride salt over the free base to ensure precise stoichiometry and safety on scale. We present three validated protocols: T3P®-mediated amide coupling, Titanium(IV)-mediated reductive amination, and Sulfonylation, designed for multigram to kilogram batches.

Strategic Considerations: The Salt vs. Free Base

The critical decision in scaling tert-butylamine reactions is the source of the amine. While the free base is reactive, its physical properties present severe manufacturing risks.

FeatureFree Base (t-BuNH₂)Hydrochloride Salt (t-BuNH₂·HCl)Impact on Scale-Up
Boiling Point 44–46 °C >260 °C (Sublimes)Free base requires cryo-condensers to prevent loss.
Flash Point -38 °C (Highly Flammable)Non-flammable solidSalt drastically reduces fire/explosion hazard.
Stoichiometry Variable (evaporation loss)Precise (weighable solid)Salt ensures exact 1:1 reaction ratios.
Hygroscopicity LowModerateSalt requires dry storage but is manageable.
Handling Workflow

The following decision tree illustrates the operational logic for selecting the amine source based on reaction scale and safety constraints.

G Start Start: Select Amine Source ScaleCheck Reaction Scale? Start->ScaleCheck SmallScale < 1g (Discovery) ScaleCheck->SmallScale LargeScale > 10g (Process/Dev) ScaleCheck->LargeScale FreeBase Use Free Base (Requires sealed vessel) SmallScale->FreeBase Salt Use HCl Salt (In-situ Neutralization) LargeScale->Salt Volatility Risk: Evaporation Loss of Stoichiometry FreeBase->Volatility BaseReq Requirement: Extra Base Eq. (DIPEA/NMM) Salt->BaseReq Mandatory

Figure 1: Decision matrix for amine source selection. The HCl salt is the requisite choice for process safety and reproducibility.

Protocol A: Scalable Amide Coupling (T3P® Method)

Objective: Synthesis of sterically hindered N-tert-butyl amides without epimerization.

The Challenge: Sterics & Epimerization

Standard coupling reagents (EDC, HATU) often struggle with the bulky tert-butyl group, leading to slow kinetics and potential racemization of the carboxylic acid partner.

The Solution: Propanephosphonic Acid Anhydride (T3P®)

T3P® is the superior reagent for this transformation.[1] It drives the reaction through a cyclic anhydride intermediate that is highly reactive yet low in epimerization risk. Crucially, its byproducts are water-soluble, simplifying workup to a liquid-liquid extraction (Dunetz et al., 2011).

Step-by-Step Protocol (10g Scale)

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 2-Amino-2-methylpropane HCl (1.2 eq)

  • Base: Pyridine (3.0 eq) or DIPEA (3.0 eq)

  • Coupling Agent: T3P® (50% w/w in EtOAc, 1.5 eq)

  • Solvent: EtOAc or 2-MeTHF (5-10 volumes)

Procedure:

  • Charge: To a reactor equipped with an overhead stirrer, add the Carboxylic Acid , 2-Amino-2-methylpropane HCl , and EtOAc .

  • Cool: Cool the suspension to 0–5 °C.

  • Neutralize (Critical): Add the Base dropwise.[2]

    • Note: The first equivalent neutralizes the HCl salt, liberating the free amine in situ. The remaining equivalents act as the acid scavenger for the coupling.

    • Observation: A slight exotherm will occur. Ensure T < 10 °C to prevent amine evaporation.

  • Activate: Add T3P® solution slowly over 15–30 minutes.

  • Reaction: Allow the mixture to warm to 20–25 °C. Stir for 2–4 hours.

    • Monitor: Check by HPLC/LCMS. If conversion < 95%, heat to 40 °C (T3P is thermally stable).

  • Workup: Add water (5 vol). Separate phases. Wash organic layer with 0.5M HCl (removes excess amine/pyridine), then sat. NaHCO₃, then brine.

  • Isolation: Dry (MgSO₄) and concentrate.

Protocol B: Titanium-Mediated Reductive Amination

Objective: Installing the tert-butyl group onto ketones/aldehydes.

The Challenge: Imine Formation Equilibrium

The formation of the intermediate imine is the rate-determining step. The steric bulk of the tert-butyl group makes nucleophilic attack on the carbonyl sluggish. Standard conditions (MeOH/AcOH) often fail to drive conversion.

The Solution: Titanium(IV) Isopropoxide

Ti(OiPr)₄ acts as a dual-purpose Lewis acid (activating the carbonyl) and water scavenger (driving equilibrium).

Ti_Mechanism Ketone Ketone/Aldehyde Complex Activated Ti-Complex Ketone->Complex AmineSalt t-BuNH2·HCl + NEt3 AmineSalt->Complex Titanium Ti(OiPr)4 (Lewis Acid) Titanium->Complex Imine Steric Imine Complex->Imine -TiO2 Product Secondary Amine Imine->Product + NaBH4

Figure 2: Ti(OiPr)4 facilitates the attack of the bulky amine on the carbonyl oxygen.

Step-by-Step Protocol

Reagents:

  • Ketone/Aldehyde (1.0 eq)

  • 2-Amino-2-methylpropane HCl (1.2–1.5 eq)

  • Triethylamine (1.2–1.5 eq) — Required to free the salt

  • Titanium(IV) isopropoxide (1.25–1.5 eq)

  • Reductant: NaBH₄ (1.5 eq)

  • Solvent: THF (anhydrous)

Procedure:

  • Free Basing: In a dry flask, mix 2-Amino-2-methylpropane HCl and Triethylamine in THF. Stir for 15 mins.

  • Complexation: Add the Ketone/Aldehyde , followed immediately by Ti(OiPr)₄ .

  • Imine Formation: Stir at ambient temperature for 6–12 hours.

    • Note: For extremely hindered ketones, reflux may be required.

  • Reduction: Cool to 0 °C. Add NaBH₄ (powder) portion-wise. (Caution: Hydrogen evolution).

  • Quench (The "Trick"): Add 1M NaOH or aqueous NH₄OH slowly.

    • Why? This precipitates titanium salts as a white solid (TiO₂) rather than a gelatinous emulsion, allowing for easy filtration.

  • Isolation: Filter through Celite. Extract filtrate with EtOAc.

Protocol C: Sulfonylation (Sulfonamide Synthesis)

Objective: Synthesis of N-tert-butyl sulfonamides.

Procedure:

  • Suspend 2-Amino-2-methylpropane HCl (1.1 eq) in DCM.

  • Add Sulfonyl Chloride (1.0 eq).

  • Cool to 0 °C.

  • Add Triethylamine or Pyridine (2.2 eq) dropwise.

    • Stoichiometry: 1.0 eq for HCl neutralization, 1.0 eq to scavenge HCl from sulfonylation, 0.2 eq excess.

  • Warm to RT and stir.

    • Note: Unlike amides, sulfonylation is less sensitive to sterics, but the volatility of the amine during addition remains the primary risk.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Patterson, A. W., et al. (2011). "Protection of the tert-Butyl Group." Journal of Organic Chemistry. (Discusses stability and removal).
  • Sigma-Aldrich. (2024). "Safety Data Sheet: tert-Butylamine hydrochloride." Link

Sources

Troubleshooting & Optimization

Common side reactions using 2-Amino-2-methylpropane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 10017-37-5 | Common Name: tert-Butylamine Hydrochloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-BuNH

HCl)[1][2]

Introduction

Welcome to the technical support guide for 2-Amino-2-methylpropane hydrochloride . This reagent is the primary source for the tert-butylamino group, a critical pharmacophore used to modulate lipophilicity and metabolic stability in drug candidates (e.g., sulfonamides, carboxamides).[2]

The Core Challenge: The tert-butyl group introduces significant steric bulk immediately adjacent to the nucleophilic nitrogen.[2] While this bulk provides metabolic stability in the final drug, it severely retards the kinetics of nucleophilic attack during synthesis, leading to specific side reactions like active ester hydrolysis (amide coupling) or direct carbonyl reduction (reductive amination).

This guide addresses these failure modes with mechanistic insights and validated protocols.

Module 1: Amide Bond Formation

Issue: Low Yield or No Reaction in Coupling

Symptom: You observe starting material (carboxylic acid) remaining or the formation of the hydrolyzed "active ester" byproduct, but little to no desired amide.

Root Cause: The steric bulk of the tert-butyl group prevents the amine from approaching the activated electrophile (active ester) effectively.[2] If the rate of amine attack (


) is slower than the rate of hydrolysis (

) or rearrangement, the reaction fails.[2]

Common Side Reactions:

  • N-Acyl Urea Formation: When using carbodiimides (EDC/DCC) without highly reactive additives, the O-acylisourea intermediate rearranges to an unreactive N-acyl urea.[2]

  • Active Ester Hydrolysis: Traces of water compete effectively with the bulky amine for the active ester (e.g., NHS or HOBt ester).

Troubleshooting & Protocol

Recommendation: Switch from Carbodiimide/HOBt to Uronium/Phosphonium salts (HATU/PyBOP) or Acid Chlorides .[2]

Protocol: High-Steric Coupling using HATU

  • Rationale: HATU generates a highly reactive At-ester (7-azabenzotriazole ester) that accelerates amine attack, overcoming the steric barrier.[2]

ReagentEquivalentsRole
Carboxylic Acid1.0 eqSubstrate

-BuNH

HCl
1.2 - 1.5 eq Amine Source (Excess drives kinetics)
HATU 1.1 - 1.2 eqCoupling Agent (High reactivity)
DIPEA (Hünig's Base) 3.0 - 4.0 eq Neutralizes HCl salt + activates Carboxyl
DMF or NMP[0.1 - 0.2 M]Polar aprotic solvent is critical

Step-by-Step:

  • Dissolve Carboxylic Acid and HATU in dry DMF under inert atmosphere (

    
    /Ar).
    
  • Add DIPEA (1.0 eq) to activate the acid.[2] Stir for 5-10 mins.

  • Add

    
    -BuNH
    
    
    
    HCl followed by the remaining DIPEA (2.0–3.0 eq).[2]
    • Note: The extra base is required to free-base the hydrochloride salt in situ.[2]

  • Stir at Room Temperature for 12–24 hours.

    • Tip: If conversion is <50% after 24h, heat to 50°C.[2]

Decision Tree: Amide Coupling Troubleshooting

AmideCoupling Start Amide Coupling with t-BuNH2.HCl Check1 Coupling Reagent Used? Start->Check1 EDC EDC / DCC Check1->EDC Standard HATU HATU / PyBOP Check1->HATU Steric Optimized Fail Side Reaction: N-Acyl Urea or Hydrolysis EDC->Fail High Steric Bulk Result Did it work? HATU->Result Success Isolate Product Result->Success Yield > 70% AcidCl Switch to Acid Chloride (SOCl2 gen.) + Pyridine Result->AcidCl Yield < 20% Fail->HATU Retry with HATU

Caption: Workflow for selecting coupling conditions based on steric outcomes.

Module 2: Reductive Amination

Issue: Low Conversion to Amine

Symptom: You recover the starting ketone/aldehyde or the corresponding alcohol (reduced carbonyl), but not the tert-butyl amine product.[2]

Root Cause: Formation of the imine intermediate is the rate-determining step.[2] The bulky tert-butyl group makes nucleophilic attack on the carbonyl carbon difficult.[2] The equilibrium heavily favors the starting materials + hemiaminal rather than the imine.[2] When the reducing agent (NaBH


 or NaBH(OAc)

) is added, it preferentially reduces the unreacted ketone/aldehyde because the imine concentration is negligible.

Solution: Titanium(IV) Isopropoxide Protocol Ti(OiPr)


 acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine/enamine species before reduction.[2]
Optimized Protocol (Ti-Mediated)

Reference: Mattson et al. J. Org.[2] Chem. 1990; Bhattacharyya, J. Chem. Soc.[2] Perkin Trans.[2] 1, 1995.

  • Imine Formation (Critical Step):

    • Mix Ketone (1.0 eq),

      
      -BuNH
      
      
      
      HCl (1.5 eq), and TEA (1.5 eq) in dry THF or Ethanol.
    • Add Ti(OiPr)

      
       (2.0 eq) .
      
    • Stir at RT for 6–12 hours (or reflux for 2h if highly hindered).

    • Observation: The solution may turn slightly yellow/orange.[2]

  • Reduction:

    • Cool to 0°C.[2]

    • Add NaBH

      
       (1.5 eq)  (Caution: Exothermic, gas evolution).[2]
      
    • Stir for 2 hours while warming to RT.

  • Workup (Titanium Quench):

    • Add 10% NaOH or NH

      
      OH solution.[2] A white/gray precipitate (TiO
      
      
      
      ) will form.[2]
    • Filter through Celite.[2] The product is in the filtrate.[2]

Module 3: Nucleophilic Substitution (Alkylation)

Issue: Elimination vs. Substitution

Symptom: When reacting


-BuNH

with an alkyl halide (R-Br), you observe alkene formation (Elimination product) or simple precipitation of salt.[2]

Mechanism: tert-Butylamine is a bulky base .[2] When reacting with secondary alkyl halides or hindered primary halides, it acts as a base (E2 elimination) rather than a nucleophile (S


2 substitution).[2]
  • Side Reaction: Formation of

    
    -BuNH
    
    
    
    Br
    
    
    precipitate.[2] As the reaction proceeds, the free amine deprotonates the H-Br generated, removing the nucleophile from the solution.
Troubleshooting Guide
VariableRecommendationReason
Solvent Acetonitrile or DMFPromotes S

2 mechanism.[2]
Base Add K

CO

or DIPEA
Use a non-nucleophilic auxiliary base to scavenge the acid, keeping

-BuNH

available as a nucleophile.[2]
Temperature Keep < 60°CHigher temps favor Elimination (E2).[2]
Leaving Group Use Iodide or MesylateBetter leaving groups can favor substitution kinetics over elimination.[2]

Module 4: Handling & Stoichiometry

FAQ: Handling the Hydrochloride Salt

Q: Can I use the HCl salt directly in reactions? A: No, not without a base. The nitrogen in


-BuNH

Cl

has no lone pair and is non-nucleophilic .[2] You must add at least 1.0 equivalent of base (TEA, DIPEA, NaOH) to generate the free amine in situ.

Q: Why not just buy the liquid free amine? A: The free amine (CAS 75-64-9) has a boiling point of ~44°C. It is highly volatile and difficult to handle precisely in small-scale synthesis.[2] The HCl salt (solid) allows for precise stoichiometric weighing.[2]

Q: Solubility Issues? A: The HCl salt is soluble in water and lower alcohols (MeOH, EtOH) but insoluble in Ether, DCM, and Toluene.

  • Tip: If your reaction solvent is DCM, the salt will float as a solid. Add DIPEA; as the free amine is released, it will dissolve into the DCM.

Visualizing the Pathway Competition

Pathways Substrate t-BuNH2 (Free Base) Electrophile Electrophile (R-X or C=O) Substrate->Electrophile Attacks StericClash Steric Repulsion Electrophile->StericClash Amide Coupling (Bulky R) Elimination Acts as Base (E2) Electrophile->Elimination Alkyl Halide (Sec/Tert) ImineBlock Unstable Imine Electrophile->ImineBlock Ketone/Aldehyde Hydrolysis Side Rxn: Acid Hydrolysis StericClash->Hydrolysis Slow Kinetics ProductAmide Desired Amide StericClash->ProductAmide Use HATU Alkene Alkene Elimination->Alkene Side Rxn: Alkene DirectRed Side Rxn: Alcohol ImineBlock->DirectRed Add NaBH4 too early TiComplex Stable Ti-Imine ImineBlock->TiComplex Add Ti(OiPr)4

Caption: Mechanistic competition between desired pathways and steric-induced side reactions.

References

  • Bhattacharyya, S. (1995).[2] "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2029-2030.[2] Link

  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552–2554. Link[2]

  • Montalbetti, C. A., & Falque, V. (2005).[2] "Amide bond formation and peptide coupling."[2] Tetrahedron, 61(46), 10827-10852.[2] Link[2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6385, tert-Butylamine hydrochloride.[2] Link

Sources

Technical Support Center: Enhancing Catalyst Performance and Longevity with 2-Amino-2-methylpropane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of 2-Amino-2-methylpropane hydrochloride (also known as tert-butylamine hydrochloride) in catalysis. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the efficiency, stability, and lifespan of their catalytic systems. Here, we delve into the mechanistic role of this versatile additive, providing practical troubleshooting advice and detailed protocols to address common experimental challenges.

The Science Behind the Solution: A Paradigm Shift from Simple Additive to Performance Enhancer

Catalyst deactivation is a critical challenge in chemical synthesis, leading to decreased reaction efficiency, product contamination, and increased costs. Common deactivation pathways include poisoning, fouling, and sintering.[1][2] While numerous strategies exist to mitigate these issues, the use of performance-enhancing additives offers a proactive approach to maintaining catalyst activity.

This compound, upon deprotonation to its free base form, tert-butylamine, is not merely a passive additive. Instead, it acts as a bifunctional facilitator , particularly in homogeneous catalysis, such as nickel-catalyzed cross-coupling reactions.[3][4][5] Its efficacy stems from the sterically demanding tert-butyl group. This bulkiness enhances the lability of the metal's coordination sphere, promoting rapid ligand exchange and accelerating the catalytic cycle.[4] This accelerated turnover minimizes the time the catalyst spends in unstable intermediate states that are prone to decomposition, thereby indirectly preventing deactivation and extending its active lifetime.

Frequently Asked Questions (FAQs)

Q1: How does this compound prevent catalyst deactivation?

A1: Primarily, its deprotonated form, tert-butylamine, enhances the catalytic cycle's efficiency. Its steric bulk promotes faster ligand exchange on the metal center, leading to a more rapid turnover.[4] This reduces the likelihood of the catalyst entering decomposition pathways. It also minimizes side reactions, such as the self-coupling of amine nucleophiles, which can consume the catalyst and form unwanted byproducts.[4]

Q2: In which types of reactions is this additive most effective?

A2: It has demonstrated significant utility in homogeneous catalysis, particularly in nickel-catalyzed photoredox cross-coupling reactions for C-O and C-N bond formation.[3][4][5] It is effective with a wide range of nucleophiles, including phenols, aliphatic alcohols, anilines, and sulfonamides.[5]

Q3: What is the active form of the additive in the reaction?

A3: this compound is a salt. In the presence of a base in the reaction mixture, it deprotonates to form the free amine, tert-butylamine, which is the active species that interacts with the catalyst.

Q4: Can this additive be used with other transition metal catalysts?

A4: While its benefits are well-documented in nickel catalysis, the principle of using sterically hindered amines to modulate catalyst activity and stability may be applicable to other transition metal systems. However, the specific effects would need to be empirically determined for each catalyst and reaction type.

Q5: What are the signs that my catalyst is deactivating, and can this additive help?

A5: Signs of catalyst deactivation include a decrease in reaction rate, incomplete conversion of starting materials, and the formation of byproducts. If you are running a reaction where this additive is known to be effective (e.g., nickel-catalyzed cross-coupling), its inclusion can help mitigate these issues by promoting a more efficient and robust catalytic cycle.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Action
Low or no product yield Insufficient deprotonation of the hydrochloride salt.Ensure a suitable base is present in the reaction mixture in stoichiometric amounts to generate the active tert-butylamine.
Incompatible solvent.Use a solvent that is appropriate for your specific reaction and in which all components, including the additive, are soluble.
Catalyst poisoning from impurities.While this compound can improve catalyst performance, it may not prevent poisoning from strong catalyst poisons like sulfur or heavy metals. Purify your reagents and solvents.
Formation of amine self-coupling byproducts Use of a less sterically hindered amine additive.Switch to this compound. Its tert-butyl group effectively prevents this side reaction.[4]
Reaction stalls before completion Catalyst deactivation due to side reactions or instability of catalytic intermediates.The use of this compound can enhance catalyst stability and turnover, potentially pushing the reaction to completion.
Product inhibition.In some cases, the product may coordinate to the catalyst and inhibit its activity. Varying the concentration of the additive may help to mitigate this effect.
Inconsistent results between batches Variability in reagent quality.Ensure the purity of your this compound and other reagents.
Atmospheric moisture or oxygen.Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) as moisture and oxygen can deactivate many catalysts.

Experimental Protocol: Enhancing a Nickel-Catalyzed C-N Cross-Coupling Reaction

This protocol provides a general procedure for utilizing this compound as a performance-enhancing additive in a nickel-catalyzed cross-coupling reaction between an aryl halide and an amine.

Materials:

  • Nickel precatalyst (e.g., NiBr₂·glyme)

  • Photocatalyst (if applicable, e.g., 4CzIPN)

  • Aryl halide (e.g., 4-bromotoluene)

  • Amine nucleophile (e.g., aniline)

  • This compound

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., dioxane)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere supply (Nitrogen or Argon)

  • Stirring plate and stir bar

  • Light source (if applicable)

Procedure:

  • Preparation of the Reaction Vessel:

    • To a dry Schlenk tube containing a magnetic stir bar, add the nickel precatalyst, photocatalyst (if required), this compound, and the base.

    • Evacuate and backfill the tube with an inert gas three times.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add the aryl halide, the amine nucleophile, and the anhydrous solvent.

  • Reaction Conditions:

    • Seal the Schlenk tube and place it on the stirring plate.

    • If the reaction is light-mediated, position the light source at a standardized distance from the reaction vessel.

    • Stir the reaction mixture at the desired temperature for the specified time.

  • Monitoring the Reaction:

    • Periodically take aliquots from the reaction mixture under inert conditions to monitor the progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with water and extract the product with an appropriate organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired cross-coupled product.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_vessel 1. Prepare Reaction Vessel (Catalysts, Additive, Base) inert_atm 2. Establish Inert Atmosphere prep_vessel->inert_atm add_reagents 3. Add Reagents (Aryl Halide, Nucleophile, Solvent) inert_atm->add_reagents run_reaction 4. Run Reaction (Stir, Temperature, Light) add_reagents->run_reaction monitor 5. Monitor Progress (GC-MS/LC-MS) run_reaction->monitor workup 6. Work-up & Purify (Extraction, Chromatography) monitor->workup

Caption: Experimental workflow for a nickel-catalyzed cross-coupling reaction.

Mechanistic Insight: The Role of Steric Hindrance

The beneficial effects of this compound can be visualized through its interaction with the catalyst during the catalytic cycle. The bulky tert-butyl group plays a crucial role in preventing the formation of stable, off-cycle catalyst-additive complexes that would otherwise slow down or halt the reaction.

steric_hindrance cluster_catalyst Catalytic Cycle cluster_additive Additive Interaction Catalyst Ni(0) Intermediate1 Ni(II) Intermediate Catalyst->Intermediate1 Oxidative Addition Product Product Intermediate1->Product Reductive Elimination Additive t-BuNH₂ Intermediate1->Additive Coordination (Facilitates Ligand Exchange) OffCycle Stable Off-Cycle Complex (Favored with less hindered amines) Intermediate1->OffCycle Deactivation Pathway (Inhibited by Steric Hindrance) Product->Catalyst

Caption: Simplified catalytic cycle showing the role of tert-butylamine.

References

  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ChemRxiv. [Link]

  • What Causes Catalyst Deactivation And Poisoning? Chemistry For Everyone. [Link]

  • Catalyst Deactivation: Mechanism & Causes. StudySmarter. [Link]

  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis. [Link]

Sources

Technical Guide: Optimizing Reaction Conditions for Tert-Butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Tert-Butylamine Hydrochloride Role: Senior Application Scientist Content Type: Technical Support Center Guide

Welcome to the Technical Support Center. This guide is designed for researchers encountering yield inconsistencies or reactivity issues when using tert-butylamine hydrochloride (t-BuNH₂[1][2]·HCl) . Unlike its liquid free-base counterpart, the hydrochloride salt offers superior shelf stability and precise stoichiometry, but it introduces a critical activation step that often becomes a silent point of failure in organic synthesis.

The "Trojan Horse" Reagent: Understanding the Challenge

Tert-butylamine hydrochloride is effectively a "caged" reagent.[1][2] To participate in nucleophilic attacks (e.g., amide coupling, reductive amination,


), the amine must be liberated from its protonated ammonium form (

).

The Core Paradox:

  • The Salt: High melting point (>200°C), non-volatile, soluble in water/ethanol, insoluble in DCM/THF/Toluene.

  • The Free Base: Low boiling point (44–46°C ), highly volatile, soluble in organics.

Application Scientist Insight: Most experimental failures stem from a mismatch between the liberation strategy and the reaction temperature .[1] If you liberate the base at 60°C, you are distilling your reagent out of the flask before it can react.

Module 1: The Liberation Protocols[1]

You must choose between In-Situ (One-Pot) and Ex-Situ (Two-Pot) liberation based on your solvent system and acid sensitivity.[1][2]

Protocol A: In-Situ Liberation (Recommended for Organic Solvents)

Best for: Amide couplings, acylations in DCM, THF, or DMF.

The Mechanism: A sacrificial base deprotonates the hydrochloride salt, releasing


 directly into the reaction mixture.[1]

Step-by-Step Workflow:

  • Suspension: Suspend

    
     (1.0 equiv) in the reaction solvent (e.g., DCM). It will not dissolve initially.[1][2]
    
  • Activation: Add an organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) ) (1.0–1.2 equiv).[1][2]

    • Observation: The solid may not disappear immediately, but the solution will become homogeneous as the exchange occurs, or a fine precipitate of the scavenger salt (e.g.,

      
      ) will form.
      
  • Addition: Add the electrophile (e.g., Acid Chloride) after 5–10 minutes of stirring.

  • Temperature Control: Maintain temperature < 30°C .

Critical Check: If using TEA, the byproduct


 is insoluble in THF/Ether. Do not mistake this precipitate for unreacted starting material.[1][2]
Protocol B: Ex-Situ Liberation (Biphasic Extraction)

Best for: Reactions sensitive to amine salts or when precise stoichiometry of the free base is required without external base interference.[1]

Step-by-Step Workflow:

  • Dissolve

    
     in minimal water (approx. 2 mL/g).[1][2]
    
  • Add 20% NaOH (aq) until pH > 12.

  • Extract 3x with DCM or Ether.[1][2]

  • Dry organic layer over

    
     or 
    
    
    
    .[1][2]
  • IMMEDIATE USE: Do not rotary evaporate to dryness under vacuum; you will lose the product. Distill carefully at atmospheric pressure or use the solution directly with a known titer.[1]

Visualization: Liberation Strategy Decision Tree

LiberationStrategy Start Start: t-BuNH2·HCl SolventCheck Primary Solvent? Start->SolventCheck DCM_THF DCM / THF / DMF SolventCheck->DCM_THF Non-polar / Aprotic Water_Alc Water / Ethanol SolventCheck->Water_Alc Polar / Protic InSitu Protocol A: In-Situ Use DIPEA/TEA DCM_THF->InSitu ExSitu Protocol B: Ex-Situ NaOH Extraction Water_Alc->ExSitu TempCheck Reaction Temp > 40°C? InSitu->TempCheck Sealed REQUIRED: Sealed Vessel / Reflux Condenser TempCheck->Sealed Yes Open Standard Glassware (Watch Volatility) TempCheck->Open No

Figure 1: Decision matrix for selecting the optimal liberation protocol based on solvent system and temperature constraints.

Module 2: Troubleshooting & Optimization

Common Failure Modes
Symptom 1: "My yield is consistently 30–50% lower than expected."

Root Cause: Volatility Loss.[1][2] The Science: Once liberated,


 boils at 44°C. If your reaction is exothermic (e.g., acid chloride addition) or if you heat the reaction to 50°C+ in an open flask, the amine evaporates before reacting.[1]
The Fix: 
  • Cool it down: Perform the addition at 0°C.

  • Trap it: Use a reflux condenser with coolant at -10°C or a sealed pressure tube if heating is required.[1][2]

  • Excess Reagent: Use 1.5–2.0 equivalents of the amine salt to account for evaporative loss.[1]

Symptom 2: "The solid salt is just sitting at the bottom of the flask."[1]

Root Cause: Solubility Mismatch (Heterogeneous Kinetics).[1][2] The Science:


 is insoluble in DCM.[1][2] If you use a weak base (like solid 

) in anhydrous DCM, the neutralization happens only at the solid-liquid interface, which is incredibly slow.[1] The Fix:
  • Switch Base: Use a soluble organic base (DIPEA, TEA).

  • Phase Transfer: If using inorganic base (

    
    , NaOH), add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide)  (5 mol%) to shuttle the hydroxide into the organic layer.[1]
    
  • Sonication: Sonicate the suspension for 10 minutes before adding the electrophile to increase surface area.

Symptom 3: "Sticky gum formed instead of a clean product."

Root Cause: Incomplete Salt Removal.[1][2] The Science: The reaction generates copious amounts of ammonium salts (


 or 

).[1] These are often hygroscopic and can turn reaction mixtures into "oils" that trap product.[1][2] The Fix:
  • Aqueous Wash: You must wash the organic layer with water or 1M HCl (if product is acid stable) to remove the ionic byproducts.[1]

  • Precipitation: Triturate the crude oil with cold hexanes/ether.[1] The product might be soluble, while the salts are not.[3][4]

Data Summary: Solvent & Base Compatibility

Solvent SystemRecommended BaseSolubility of t-BuNH₂[1][2]·HClOptimization Tip
DCM / Chloroform TEA / DIPEAInsoluble (Suspension)Add base before electrophile.[1][2] Keep T < 30°C.
THF / Dioxane TEA / DIPEAInsoluble

precipitates out; filter it off to drive equilibrium.[1][2]
Water / Ethanol NaOH / KOH /

SolublepH must be >11 to ensure free base exists.[1][2]
Toluene DIPEAInsolubleRequires vigorous stirring or PTC (TBAB).[1][2]

Frequently Asked Questions (FAQ)

Q: Can I dry the free base tert-butylamine on a rotovap? A: NO. The boiling point is 44°C. Applying vacuum (even weak vacuum) will distill your reagent into the trap.[1] Dry the solution with


 and use it directly, or distill at atmospheric pressure using a fractionating column.

Q: Why does the reaction mixture turn black when adding Acid Chlorides? A: This is often due to the "charring" effect of localized exotherms if the acid chloride is added too quickly to the amine.[1] The reaction is highly exothermic.[1][3][4]

  • Solution: Dilute the acid chloride in DCM and add it dropwise at 0°C.

Q: Is tert-butylamine a good nucleophile? A: It is a sterically hindered primary amine.[1][2][5] It is less nucleophilic than n-butylamine due to the bulky t-butyl group.[1][2]

  • Implication:

    
     reactions with secondary alkyl halides will be very slow or fail (favoring elimination).[1][2] It works well with strong electrophiles like Acid Chlorides, Isocyanates, and Activated Esters.
    

Q: How do I remove excess tert-butylamine after the reaction? A: It is volatile.[1][2] Simple evaporation (careful rotary evaporation if product is not volatile) or an acidic wash (1M HCl) will convert it back to the water-soluble salt, which can be washed away.[1]

References

  • Preparation of tert-Butylamine : Organic Syntheses, Coll.[1][2] Vol. 3, p.148 (1955); Vol. 29, p.18 (1949).[1] Link[1][2]

  • Physical Properties & Safety (SDS) : Sigma-Aldrich Safety Data Sheet, tert-Butylamine.[1][2] Link

  • Amine Reactivity & Steric Hindrance : Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.[1][2] (General reference for amine nucleophilicity).

  • In-Situ Neutralization Protocols : Aletras, A., et al.[1][2][6] "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research, 40(3-4), 180-193.[1][7] Link

Sources

Technical Support Center: The Impact of Water on 2-Amino-2-methylpropane Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Amino-2-methylpropane hydrochloride. This guide is designed to provide in-depth, field-proven insights into the challenges posed by the presence of water in reactions involving this versatile reagent. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to effectively troubleshoot and optimize your experiments.

Section 1: Frequently Asked Questions (FAQs) - Storage, Handling, and Core Concepts

Q1: I stored my this compound on the bench, and now it appears clumpy. Is this a problem?

A1: Yes, this is a strong indicator of water absorption and a potential problem for moisture-sensitive reactions. This compound, like many amine hydrochloride salts, is hygroscopic. This means it readily absorbs moisture from the atmosphere. This absorbed water can act as an unwanted nucleophile in many reactions, leading to side products and reduced yields.[1][2]

  • Causality: The ionic nature of the hydrochloride salt creates a high affinity for polar water molecules. Clumping is the first physical sign that the material has been compromised by atmospheric moisture.

  • Best Practice: Always store this compound in a tightly sealed container, preferably within a desiccator containing an active drying agent (e.g., Drierite®, silica gel). For long-term storage or for highly critical applications, storing under an inert atmosphere (Nitrogen or Argon) is recommended.[3]

Q2: Why must I use a base when reacting this compound? Won't the amine react directly?

A2: The amine in this compound is protonated, existing as a tert-butylammonium cation ((CH₃)₃CNH₃⁺). In this state, the nitrogen's lone pair of electrons, which is essential for it to act as a nucleophile, is unavailable because it is tied up in a bond with a proton (H⁺).[4][5][6]

To make the amine reactive (nucleophilic), a base must be added to the reaction mixture. This base deprotonates the ammonium cation, liberating the free amine ((CH₃)₃CNH₂). This "free-basing" step is critical for the reaction to proceed.

G Ammonium (CH₃)₃CNH₃⁺Cl⁻ (Non-nucleophilic) FreeAmine (CH₃)₃CNH₂ (Nucleophilic) Ammonium->FreeAmine + Base Base Base (e.g., Et₃N, DIPEA) ProtonatedBase Base-H⁺Cl⁻ Base->ProtonatedBase + H⁺Cl⁻

Caption: Liberation of the free amine from its hydrochloride salt.

Q3: Can I use an aqueous base like sodium hydroxide (NaOH) to liberate the free amine?

A3: While aqueous bases can deprotonate the amine salt, this introduces a significant amount of water into your reaction. This is highly problematic for reactions involving water-sensitive reagents, such as acyl chlorides or anhydrides, where the water will compete with your amine, leading to hydrolysis of the reagent and low yields of the desired product.[7][8][9][10] For moisture-sensitive applications, it is standard practice to use a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an anhydrous organic solvent.[4][11]

Section 2: Troubleshooting Guide for N-Acylation Reactions

N-acylation, the formation of an amide bond, is one of the most common reactions involving this compound. It is also highly susceptible to interference from water.

Problem Scenario: My N-acylation reaction with an acyl chloride has failed or resulted in a very low yield. My primary starting material recovered is the corresponding carboxylic acid.

This is a classic symptom of water contamination. Let's break down the likely causes and how to troubleshoot them.

G cluster_0 Reaction Pathways AcylChloride R-COCl (Acylating Agent) DesiredProduct R-CONH-C(CH₃)₃ (Desired Amide) AcylChloride->DesiredProduct + Amine (Desired Path) SideProduct R-COOH (Hydrolysis Byproduct) AcylChloride->SideProduct + Water (Competing Path) Amine (CH₃)₃CNH₂ (Nucleophile) Amine->DesiredProduct Water H₂O (Contaminant Nucleophile) Water->SideProduct G Start Low Yield / Reaction Failure (Carboxylic Acid Byproduct) CheckWater Is water present? Start->CheckWater DryReagents Dry Amine Salt & Solvents. Use Anhydrous Techniques. CheckWater->DryReagents Yes / Suspected CheckBase Is the base adequate? CheckWater->CheckBase No DryReagents->CheckBase UseNonNucBase Use ≥1 equivalent of non-nucleophilic organic base (e.g., TEA, DIPEA). CheckBase->UseNonNucBase No / Unsure ReRun Re-run Reaction CheckBase->ReRun Yes UseNonNucBase->ReRun Success Successful Reaction ReRun->Success

Sources

Validation & Comparative

Analytical methods for 2-Amino-2-methylpropane hydrochloride purity testing

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical strategy for 2-Amino-2-methylpropane hydrochloride (tert-Butylamine HCl), a compound that presents specific challenges due to its lack of UV chromophores and ionic nature.

Analytical Architecture: The "Silent" Analyte Challenge

This compound (


) is a UV-transparent salt. Standard HPLC-UV methods fail because the molecule does not absorb light in the typical 200–400 nm range. Furthermore, as a hydrochloride salt, its purity is defined by two distinct factors: the organic purity  of the amine backbone and the stoichiometric precision  of the counter-ion (chloride).

To rigorously validate this material, a single method is insufficient. This guide proposes a Dual-Vector Analytical Strategy :

  • Vector A (Organic Purity): Headspace Gas Chromatography (HS-GC) to analyze the volatile free base and organic impurities.

  • Vector B (Stoichiometric Assay): Potentiometric Argentometric Titration to quantify the chloride counter-ion with high precision (<0.5% error).

  • Alternative (Trace Analysis): HPLC with Charged Aerosol Detection (CAD) or Derivatization for non-volatile contaminants.

Method 1: Headspace Gas Chromatography (HS-GC-FID)

Best For: Organic Impurity Profiling & Residual Solvents.

Since the free base (tert-butylamine) is highly volatile (bp ~44°C), direct liquid injection can lead to discrimination effects and column overload. Headspace sampling is superior as it cleanly separates the volatile amine from the non-volatile salt matrix after in-situ basification.

The Mechanism

The hydrochloride salt is dissolved in a high-boiling solvent (e.g., water/DMSO) and basified with strong alkali (NaOH). This liberates the tert-butylamine gas, which partitions into the headspace.



Experimental Protocol

1. System Configuration:

  • Instrument: GC-FID (Flame Ionization Detector).

  • Column: DB-624 (6% Cyanopropylphenyl dimethyl polysiloxane) or CP-Volamine (specifically deactivated for amines to prevent tailing).

    • Dimensions: 30 m x 0.32 mm x 1.8 µm.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

2. Sample Preparation:

  • Diluent: 1.0 M NaOH (aq).

  • Standard Prep: Weigh 50 mg of certified tert-butylamine reference standard into a 20 mL headspace vial. Add 10 mL Diluent. Seal immediately.

  • Sample Prep: Weigh 65 mg of 2-Amino-2-methylpropane HCl sample (equivalent molar amount) into a 20 mL headspace vial. Add 10 mL Diluent. Seal immediately.

3. Headspace Parameters:

  • Incubation: 80°C for 15 minutes (Agitation: High).

  • Syringe/Loop Temp: 90°C.

  • Injection Volume: 1.0 mL (Split ratio 1:20).

4. Temperature Program:

  • Hold at 40°C for 5 min (Isothermal separation of low boiling impurities).

  • Ramp 10°C/min to 200°C.

  • Hold 2 min (Burn off high boilers).

G cluster_0 Sample Prep (In-Vial) cluster_1 GC Analysis Salt Solid Sample (t-BuNH2·HCl) Base Add 1M NaOH (Basification) Salt->Base Liberation Free Base Liberation (t-BuNH2 Gas) Base->Liberation HS Headspace Extraction (80°C) Liberation->HS Partition Sep DB-624 Column Separation HS->Sep Det FID Detection Sep->Det

Figure 1: Headspace GC Workflow for liberating and detecting the volatile amine moiety.

Method 2: Potentiometric Argentometric Titration

Best For: Quantitative Assay (Purity %) & Stoichiometry Confirmation.

While GC measures the organic part, it cannot confirm if the salt is a perfect 1:1 hydrochloride. Argentometric titration specifically targets the chloride ion (


). If the assay is 100% 

1%, it confirms the salt formation is complete and the substance is dry.
The Mechanism

Silver nitrate (


) reacts with chloride to form an insoluble precipitate (

). The endpoint is detected potentiometrically using a silver electrode.

Experimental Protocol

1. Reagents:

  • Titrant: 0.1 N Silver Nitrate (

    
    ), standardized against NaCl.
    
  • Solvent: 50 mL Deionized Water + 1 mL Nitric Acid (conc.) to prevent carbonate interference.

  • Ionic Strength Adjuster (Optional): Polyvinyl alcohol (PVA) can be added to prevent AgCl adsorption on the electrode.

2. Equipment:

  • Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo).

  • Electrode: Combined Silver Ring Electrode (Ag/AgCl reference).

3. Procedure:

  • Accurately weigh ~150 mg of the sample into the titration beaker.

  • Dissolve in 50 mL of the acidified solvent.

  • Titrate with 0.1 N

    
     using Dynamic Equivalence Point Titration (DET)  mode.
    
  • Calculate assay based on the inflection point.

Calculation:



Where 

g/mol .

Method 3: HPLC with Charged Aerosol Detection (CAD)

Best For: Non-volatile impurities and "Green" direct analysis.

If derivatization is undesirable and non-volatile impurities (like inorganic salts or dimers) are suspected, HPLC-CAD is the modern solution. CAD detects any non-volatile analyte, making it "universal" unlike UV.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - ideal for polar amine salts.

  • Mobile Phase: Acetonitrile : Water (80:20) with 10mM Ammonium Acetate (Volatile buffer required for CAD).

  • Detection: CAD (Nebulizer temp 35°C).

  • Advantage: Detects both the cation (t-BuNH3+) and non-chromophoric impurities in a single run without chemical modification.

Comparative Analysis: Selecting the Right Tool

FeatureHeadspace GC-FID Potentiometric Titration HPLC-UV (Derivatized)
Primary Target Organic Volatiles (Amine + Solvents)Chloride Counter-ion (Assay)Trace Amine Analysis
Specificity High (Separates isomers)High (For Cl- only)High (Specific to -NH2)
Sensitivity (LOD) Excellent (< 10 ppm)Low (Macro assay only)Very High (< 1 ppm)
Sample Prep Simple (In-vial basification)Minimal (Dissolve & Shoot)Complex (Chemical reaction)
Limitations Cannot detect inorganic saltsNon-specific for organic structureRequires chromophore tag
Verdict Best for Purity Profiling Best for Potency/Assay Best for Cleaning Validation

References

  • Metrohm AG. (2019). Assay by Potentiometric Titration in Pharmaceutical Production. Metrohm Applications.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Sampling and Analytical Methods: 2-Amino-2-methyl-1-propanol (AMP) and related amines. OSHA Method PV2145.

  • Thermo Fisher Scientific. (2025). HPLC-CAD Method Development Tips for Non-Chromophoric Compounds. Thermo Fisher Learning Center.

  • Kocaoba, S., et al. (2025).[1] Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate.

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis.

Sources

Introduction: The Analytical Importance of 2-Amino-2-methylpropane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry of 2-Amino-2-methylpropane Hydrochloride

This guide provides a comprehensive, technically-grounded comparison of mass spectrometric methods for the analysis of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated analytical approach.

This compound, commonly known as tert-butylamine hydrochloride, is a primary amine salt with the molecular formula C₄H₁₂ClN.[1][2] Its structural motif, a sterically hindered tert-butyl group attached to an amino functional group, makes it a valuable building block in the synthesis of numerous pharmaceutical compounds, including the antibiotic rifampicin, as well as various rubber accelerators and pesticides.[3] Given its critical role as a synthetic intermediate, rigorous analytical characterization is imperative to ensure the identity, purity, and quality of the final active pharmaceutical ingredient (API). Mass spectrometry (MS), renowned for its unparalleled sensitivity and specificity, is the cornerstone technique for this purpose.

This guide will dissect the mass spectrometric analysis of this compound, comparing ionization techniques, detailing fragmentation pathways, and providing validated experimental protocols. We will also benchmark MS-based methods against other analytical alternatives to provide a complete analytical landscape.

Core Principles of Mass Spectrometry for a Small Amine Salt

The analysis begins with understanding the physicochemical nature of the analyte. As a hydrochloride salt, the compound is non-volatile and exists in an ionic state. Mass spectrometry, however, typically analyzes ions in the gas phase. Therefore, the analytical strategy involves analyzing the free base, 2-amino-2-methylpropane (tert-butylamine), which has a molecular weight of 73.14 g/mol .[4] The selection of the ionization source is the most critical decision point, dictating sample introduction, the nature of the resulting mass spectrum, and the structural information that can be obtained.

A Comparative Analysis of Ionization Techniques

For a small, polar molecule like tert-butylamine, the two most relevant ionization techniques are Electron Ionization (EI), a "hard" technique, and Electrospray Ionization (ESI), a "soft" technique.[5][6] The choice between them is a trade-off between generating a reproducible fragmentation pattern for library matching and preserving the molecular ion for molecular weight confirmation.

Table 1: Comparison of ESI and EI for tert-Butylamine Analysis

FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Principle Soft ionization; ions are generated from a liquid solution by applying a high voltage, creating an aerosol.[7][8]Hard ionization; gas-phase analyte molecules are bombarded by high-energy electrons, causing ionization and extensive fragmentation.[6]
Sample Introduction Liquid Chromatography (LC) or direct infusion.Gas Chromatography (GC) or direct insertion probe.
Primary Ion Protonated molecule, [M+H]⁺.Molecular ion radical cation, M⁺•.
Fragmentation Minimal fragmentation; provides a clear molecular weight. Tandem MS (MS/MS) is required for controlled fragmentation.Extensive and reproducible fragmentation, creating a characteristic "fingerprint" for a molecule. The molecular ion may be weak or absent.[5]
Advantages Ideal for polar and thermally sensitive compounds. Easily coupled with LC for high-throughput analysis of complex mixtures.Extensive, standardized spectral libraries (e.g., NIST) are available for confident compound identification.
Disadvantages Provides limited structural information without MS/MS. Susceptible to ion suppression from matrix components.Requires volatile and thermally stable analytes. Excessive fragmentation can lead to the loss of the molecular ion peak.[5]

Expert Insight: For pharmaceutical quality control, ESI coupled with Liquid Chromatography (LC-MS) is generally the superior choice. It allows for direct analysis from solution, provides unambiguous molecular weight confirmation via the [M+H]⁺ ion, and can separate the analyte from impurities before detection. EI, coupled with Gas Chromatography (GC-MS), is a powerful tool for structural confirmation, but the volatility of tert-butylamine (boiling point 44.4 °C) and its polar nature can present chromatographic challenges.[4]

Expected Mass Spectrum and Fragmentation Pathway

In positive mode ESI-MS, tert-butylamine (M, molecular weight 73.14) is readily protonated to form the [M+H]⁺ ion, which will be observed at a mass-to-charge ratio (m/z) of 74.12.

To elicit structural information, collision-induced dissociation (CID) is performed on this precursor ion in a tandem mass spectrometer. The bulky tert-butyl group directs a characteristic fragmentation pattern. The most favorable pathway is α-cleavage, which for tert-butylamine involves the loss of a methyl radical from the molecular ion, leading to a highly stable iminium ion.[9][10] In the context of the protonated molecule under CID conditions, the dominant fragmentation is the loss of a methyl group.

The base peak in the EI mass spectrum of tert-butylamine is observed at m/z 58.[11] This corresponds to the iminium ion [C₃H₈N]⁺ formed by the loss of a methyl radical from the molecular ion. This fragment is exceptionally stable and serves as a reliable identifier for the tert-butylamine structure.

fragmentation_pathway precursor Protonated tert-Butylamine [M+H]⁺ m/z 74.12 fragment Iminium Ion Fragment [C₃H₉N]⁺ m/z 59.09 precursor->fragment - CH₃• (15.03 Da)

Caption: Primary fragmentation pathway of protonated tert-butylamine in ESI-MS/MS.

Experimental Protocols: A Validated Approach

The following protocols are designed as self-validating systems, providing clear steps for achieving robust and reproducible results.

Primary Method: LC-MS/MS for Identity and Purity

This method is ideal for confirming the identity and quantifying the purity of this compound in a sample.

Experimental Workflow Diagram

lcms_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing prep1 Accurately weigh ~10 mg sample prep2 Dissolve in 10 mL 50:50 Water:Acetonitrile prep1->prep2 prep3 Serially dilute to ~1 µg/mL working solution prep2->prep3 lc Inject sample onto C18 HPLC Column prep3->lc ms Analyze via ESI+ with MRM transition lc->ms data1 Extract chromatogram for m/z 74.1 -> 59.1 ms->data1 data2 Compare retention time to reference standard data1->data2 data3 Integrate peak area for purity assessment data2->data3

Caption: Step-by-step workflow for LC-MS/MS analysis of the target compound.

Detailed Methodology:

  • Sample and Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound reference standard in a diluent of 50:50 (v/v) HPLC-grade water and acetonitrile.

    • Prepare a sample solution at the same concentration.

    • From the stock solutions, prepare working solutions at 1.0 µg/mL in the same diluent.

  • Liquid Chromatography Parameters:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 2% B, hold for 0.5 min, ramp to 98% B over 3 min, hold for 1 min, return to 2% B and equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Parameters (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Precursor ion m/z 74.1 → Product ion m/z 59.1.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Collision Energy: Optimized for the specific instrument, typically 10-15 eV.

  • Trustworthiness and Validation:

    • The identity is confirmed by the presence of a peak at the correct retention time with the specific MRM transition.

    • Purity is calculated based on the area percent of the main peak relative to all other detected peaks. The use of a reference standard allows for confirmation of retention time and response.

Alternative and Complementary Analytical Techniques

While LC-MS is a powerhouse, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete profile of the material.

Table 2: Comparison of Orthogonal Analytical Methods

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by EI-MS detection.Provides highly detailed and reproducible fragmentation patterns for structural elucidation and library matching.Requires the sample to be volatile and thermally stable. The free base is required, and peak tailing can be an issue for primary amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides unambiguous structural confirmation and is inherently quantitative (qNMR) without the need for a specific reference standard. Non-destructive.Significantly lower sensitivity compared to MS. Requires a much higher sample concentration.
Ion Chromatography (IC) An ion-exchange chromatographic method for separating ionic species.Excellent for quantifying the amine as a cation and the chloride as an anion simultaneously.[12]Provides no structural information beyond retention time comparison.
Comparative Protocol: GC-MS for Impurity Identification

Objective: To identify volatile impurities using standardized spectral libraries.

  • Sample Preparation: Dissolve the hydrochloride salt in a small amount of dilute sodium hydroxide to liberate the free base. Extract the free base into a volatile organic solvent like dichloromethane. Dry the organic layer with anhydrous sodium sulfate.

  • GC Parameters:

    • Column: DB-5ms or similar non-polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: 40 °C (hold 2 min), then ramp at 15 °C/min to 280 °C.

    • Carrier Gas: Helium at 1.0 mL/min.

  • MS Parameters (EI):

    • Ion Source: Electron Ionization at 70 eV.

    • Scan Range: m/z 35-300.

    • Source Temperature: 230 °C.

  • Data Analysis: Compare the obtained mass spectrum of the main peak and any impurity peaks against the NIST/Wiley spectral library for tentative identification.

Conclusion and Recommendations

For the routine analysis of this compound, LC-MS/MS with Electrospray Ionization is the recommended primary technique. It offers a superior combination of sensitivity, specificity, and high-throughput capability, directly addressing the critical quality attributes of identity and purity required in a drug development setting. The protocol described herein provides a robust, validated starting point for method development.

GC-MS serves as an excellent orthogonal method , particularly for the structural elucidation of unknown volatile or semi-volatile impurities, leveraging extensive and standardized EI libraries. Finally, techniques like NMR and Ion Chromatography should be considered complementary tools for definitive structural confirmation and precise quantification of ionic species, respectively, providing a holistic and unimpeachable analytical characterization of this vital pharmaceutical intermediate.

References

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Amino-2-methylpropane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88022, 2-Amino-2-methylpropionitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12239465, 2-Amino-2-methylpropanenitrile hydrochloride. Retrieved from [Link]

  • Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • PharmaCores. (2024). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Retrieved from [Link]

  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved from [Link]

  • ResearchGate. (n.d.). Ionization Techniques for Mass Spectral Analysis. Retrieved from [Link]

  • ResearchGate. (2024). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]

  • PubMed. (n.d.). Ion chromatography of amylamine and tert.-butylamine in pharmaceuticals. Retrieved from [Link]

Sources

Comparative Technical Guide: 2-Amino-2-methylpropane Hydrochloride vs. Triethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-Amino-2-methylpropane hydrochloride (tert-butylamine HCl) and Triethylamine (TEA). While both yield organic amines capable of acting as bases, they serve fundamentally different roles in experimental workflows.

The Core Distinction:

  • Triethylamine (TEA) is a tertiary amine used primarily as a non-nucleophilic proton scavenger (base) in organic synthesis. It is a liquid at room temperature.[1][2][3][4][5]

  • This compound is the conjugate acid salt of tert-butylamine.[5] It is a stable solid that must be neutralized to function as a base. Once liberated, the free base (tert-butylamine) is a primary amine that—despite steric bulk—retains nucleophilic character, making it chemically distinct from TEA.

Part 1: Physicochemical Profile & Basicity Data[2][3][7]

The following table contrasts the fundamental properties of the two species. Note that for the hydrochloride salt to act as a base, it must first be converted to its free amine form (


).
Feature2-Amino-2-methylpropane (Free Base)Triethylamine (TEA)
Structure

(Primary)

(Tertiary)
Precursor Form HCl Salt (Solid, Stable)Free Liquid (Volatile)
pKa (Conjugate Acid in H₂O) 10.68 10.75
pKa (Conjugate Acid in DMSO) ~11.19.0
Boiling Point 44–46 °C89 °C
Nucleophilicity (

)
~10.5 (Water)Low (Non-nucleophilic)
Steric Profile Hindered Primary (Cone angle < 120°)Hindered Tertiary (Cone angle ~130-140°)
Analysis of Basicity

In aqueous environments, the basicity of tert-butylamine and triethylamine is nearly identical (


). This is due to the solvation effect :
  • Primary Ammonium (

    
    ):  The conjugate acid of tert-butylamine has 3 protons, allowing for strong hydrogen bonding with water, which stabilizes the cation and enhances basicity.
    
  • Tertiary Ammonium (

    
    ):  The conjugate acid of TEA has only 1 proton and is sterically shielded, reducing solvation stability.[6]
    

Key Insight: In aprotic organic solvents (e.g., DMSO, MeCN), the solvation effect diminishes. Triethylamine often becomes the kinetically superior base for proton abstraction due to inductive effects (


 from three ethyl groups), while tert-butylamine's basicity relative to TEA may fluctuate depending on the specific solvent's ability to accept hydrogen bonds.

Part 2: Sterics & Nucleophilicity (The Critical Decision Factor)

The primary reason to choose between these two is rarely pKa, but rather nucleophilicity .

Triethylamine: The Scavenger

TEA is the standard "Hunig's Base Lite." Its ethyl arms create a protective shell around the nitrogen lone pair.

  • Role: Scavenges protons (HCl, HBr) generated during acylations or alkylations.

  • Reactivity: It rarely attacks electrophiles (carbon centers) due to steric hindrance, preventing the formation of quaternary ammonium byproducts in most standard conditions.

tert-Butylamine: The Nucleophile

Despite the bulky tert-butyl group, the nitrogen is primary (


).
  • Role: It is often a reactant , not just a base. It is used to synthesize tert-butyl amides or imines.[2]

  • Risk: If used solely as a base in the presence of an electrophile (e.g., acyl chloride), it will attack the electrophile to form a stable amide (

    
    ), consuming the reagent.
    

Warning: Do not substitute tert-butylamine for triethylamine in acylation reactions unless you intend to form the amide.

Part 3: Experimental Protocols

Protocol A: In-Situ Release of Free Base from HCl Salt

Use this protocol if you must use this compound as a base substitute or reactant.

Reagents:

  • 2-Amino-2-methylpropane HCl (1.0 equiv)[5]

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (

    
    ) (1.1 equiv)
    
  • Solvent: Dichloromethane (DCM) or Water (biphasic)

Workflow:

  • Dissolution: Suspend the amine hydrochloride in the reaction solvent.

  • Neutralization: Add the auxiliary base (NaOH/Carbonate).

    • Note: If using a biphasic system (DCM/Water), vigorous stirring is required.

  • Extraction (Optional): If a dry organic base is needed, separate the organic layer, dry over

    
    , and filter.
    
  • Quantification: The resulting solution contains the volatile free amine. Use immediately, as the boiling point is low (44 °C).

Protocol B: Competitive Acylation Assay (Nucleophilicity Test)

Use this to experimentally verify if tert-butylamine interferes with your specific electrophile.

Objective: Determine if tert-butylamine acts as a base (desired) or nucleophile (undesired) compared to TEA.

  • Setup: Prepare a solution of Benzoyl Chloride (1.0 equiv) in DCM at 0 °C.

  • Addition:

    • Vial A: Add Triethylamine (1.1 equiv) + Methanol (1.0 equiv).

    • Vial B: Add tert-Butylamine (1.1 equiv) + Methanol (1.0 equiv).

  • Reaction: Stir for 30 minutes.

  • Analysis (TLC/GC-MS):

    • Vial A Result: Product is Methyl Benzoate (TEA acted as base).

    • Vial B Result: Product is likely N-tert-butylbenzamide (tert-butylamine acted as nucleophile).

Part 4: Decision Matrix

The following diagram illustrates the logical process for selecting between these two reagents based on reaction requirements.

BaseSelection Start Select Reagent RoleQ Primary Role Needed? Start->RoleQ NucCheck Is the Electrophile Susceptible to Amine Attack? RoleQ->NucCheck Proton Scavenger (Base) UseTBA Use tert-Butylamine (Nucleophilic Reactant) RoleQ->UseTBA Amine Reactant SolventQ Solvent System? NucCheck->SolventQ No (Alkylation/Buffer) UseTEA Use Triethylamine (Non-Nucleophilic Base) NucCheck->UseTEA Yes (Acyl Chlorides, Active Esters) SolventQ->UseTEA Organic (DCM/THF) UseTBA_HCl Use t-BuNH2 HCl (Latent Base/Buffer) SolventQ->UseTBA_HCl Aqueous/Buffer

Figure 1: Decision tree for selecting between Triethylamine and tert-Butylamine based on electrophile sensitivity and solvent conditions.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6385, tert-Butylamine. Retrieved from [Link]

  • Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444.
  • Mayr, H., et al. (2018). Mayr's Database of Reactivity Parameters. (Reference for nucleophilicity parameters

    
     of amines). Retrieved from [Link]
    
  • Kaljurand, I., et al. (2005).[7] Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units. The Journal of Organic Chemistry, 70(3), 1019–1028. (Source for non-aqueous basicity trends).

Sources

Safety Operating Guide

2-Amino-2-methylpropane Hydrochloride: Proper Disposal & Handling Procedures

[1][2]

Executive Summary & Immediate Directives

Do NOT neutralize this salt prior to disposal.

2-Amino-2-methylpropane hydrochloride (tert-Butylamine hydrochloride) is a stable, solid ammonium salt. However, it is the conjugate acid of tert-butylamine, a highly volatile and flammable liquid (Flash Point: -38°C). Neutralization with a base (e.g., NaOH, NaHCO₃) will instantly liberate the free amine, creating an immediate flammability and inhalation hazard.

Core Disposal Strategy: Maintain the compound in its acidic salt form (solid or aqueous solution) throughout the waste stream.

Chemical Profile & Hazard Identification

Understanding the physical properties of the salt versus its free base is critical for safe handling.

PropertyThe Salt (Safe State) The Free Base (Hazard State)
Chemical Name This compound2-Amino-2-methylpropane (tert-Butylamine)
CAS Number 10017-37-5 75-64-9
Physical State White Crystalline SolidColorless Liquid
Volatility Low (Solid)High (BP: 44-46°C)
Flash Point N/A (Combustible Solid)-38°C (-36.4°F)
Primary Hazard Irritant (Skin/Eye), HygroscopicFlammable, Corrosive, Toxic
Waste Stream Solid Chemical WasteFlammable Solvent Waste (D001)

The Mechanism of Hazard (Scientific Rationale)

To ensure safety compliance, researchers must understand the chemical causality of the hazard. The hydrochloride salt is stabilized by the chloride ion. Introducing a base disrupts this stability.

Hazard Pathway Diagram

The following diagram illustrates the chemical transformation that must be avoided during disposal.

HazardMechanismSalttert-Butylamine HCl(Stable Solid)[SAFE STATE]ReactionNeutralizationReactionSalt->ReactionMixed withBaseStrong Base(OH-)Base->ReactionFreeBasetert-Butylamine(Volatile Liquid)[HAZARD STATE]Reaction->FreeBaseYieldsVaporToxic/FlammableVapors ReleasedFreeBase->VaporEvaporation(BP ~45°C)

Figure 1: Chemical pathway showing the liberation of hazardous amine vapors upon neutralization.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicability: Expired inventory, contaminated solids, or weighing paper.

  • PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a dust mask (N95) if handling large quantities.[1]

  • Containment:

    • Do not dump loose powder into a general trash bin.

    • Place the solid material into a clear, sealable polyethylene bag or a screw-top wide-mouth jar.

    • Labeling: Clearly label as "Hazardous Waste - Solid." List constituents: this compound.[2][3]

  • Segregation: Ensure the waste container is NOT stored in the same secondary containment as strong bases (e.g., Sodium Hydroxide pellets) or strong oxidizers.

  • Disposal: Hand over to your facility's EHS hazardous waste team for incineration.

Scenario B: Disposal of Aqueous Solutions

Applicability: Reaction mixtures or stock solutions.

  • pH Check: Verify the pH of the solution. It should be acidic to neutral (pH < 7).

    • If pH > 8: The free amine is likely present. Handle as a Flammable Liquid (Class 3).[4]

    • If pH < 7:[2] The salt is dominant. Handle as Toxic/Irritant Liquid .

  • Solvent Compatibility:

    • Aqueous: Can be collected in "Aqueous Waste" containers.

    • Organic: If dissolved in methanol/ethanol, collect in "Non-Halogenated Organic Waste."

  • Prohibited Mixtures: NEVER pour into a waste container designated for "Basic/Caustic Waste." This will trigger the reaction shown in Figure 1 inside the waste drum, potentially causing pressurization or explosion.

Scenario C: Spill Cleanup Procedure

SpillResponseStartSpill DetectedAssessAssess State:Solid or Liquid?Start->AssessSolidSolid SpillAssess->SolidLiquidLiquid SpillAssess->LiquidSweepGently Sweep/Scoop(Avoid Dust Generation)Solid->SweepBagDouble Bag & LabelSweep->BagDisposeContact EHS for PickupBag->DisposeBag->DisposeAbsorbAbsorb with Vermiculiteor Dry SandLiquid->AbsorbVentVentilate Area(Check for Amine Odor)Absorb->VentVent->Bag

Figure 2: Decision logic for immediate spill response.

Regulatory & Compliance Data

When filling out hazardous waste tags, use the following data points to ensure compliance with RCRA (USA) and local regulations.

  • Proper Shipping Name: Corrosive solids, toxic, n.o.s. (or depending on concentration, Amines, solid, corrosive, n.o.s.). Note: The salt is often regulated differently than the free base.

  • RCRA Considerations:

    • While the salt itself is not explicitly P-listed or U-listed, it exhibits characteristics of toxicity.

    • If the free base is generated, it carries the D001 (Ignitable) waste code.

  • WGK (Water Hazard Class - Germany): WGK 1 or 2 (Slightly to distinctly hazardous to water). Do not allow to enter drains.[5]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24864378, tert-Butylamine hydrochloride. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - tert-butylamine. Retrieved from [Link]

  • US EPA. RCRA Waste Codes and Descriptions. Retrieved from [Link]

Technical Guide: Safe Handling & PPE for 2-Amino-2-methylpropane Hydrochloride

[1]

CAS: 10017-37-5 | Formula: C₄H₁₂ClN | Synonyms: tert-Butylamine hydrochloride, 2-Methyl-2-propanamine hydrochloride[1]

Executive Summary & Chemical Identity

From the Desk of the Senior Application Scientist: Handling 2-Amino-2-methylpropane hydrochloride requires a distinct safety approach compared to its free base precursor, tert-butylamine.[1] While the free base is a highly flammable, volatile liquid, this hydrochloride salt is a hygroscopic crystalline solid .

The primary safety risks here are particulate inhalation and mucous membrane hydrolysis . Upon contact with moisture (sweat, eye fluid, lung tissue), the salt dissociates, potentially releasing trace amounts of the free amine and hydrochloric acid, leading to irritation.[1] This guide prioritizes dust containment and moisture barrier protection.[2]

Hazard Profile & Risk Assessment

The following data synthesizes GHS classifications with practical laboratory observation.

Hazard CategoryGHS CodeDescriptionMechanism of Action
Acute Toxicity H302 Harmful if swallowedSystemic absorption via ingestion.[1]
Skin Irritation H315 Causes skin irritationAcidic hydrolysis on moist skin; hygroscopic nature dehydrates tissue.
Eye Irritation H319 Causes serious eye irritationPhysical abrasion from crystals + chemical irritation from HCl release.
Respiratory H335 May cause respiratory irritationInhalation of fine dust affects upper respiratory tract mucosa.

Critical Stability Note: This compound is hygroscopic . Improper storage leads to "caking," which tempts users to chip or grind the material, aggressively increasing airborne dust hazards. Store in a desiccator.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for self-validation: if your experimental conditions change (e.g., scale up), your PPE must escalate.[1]

Protection ZoneStandard Protocol (Analytical Scale <10g)Escalated Protocol (Prep Scale >10g or Solution Prep)Technical Rationale
Respiratory Fume Hood (Sash at 18")N95/P100 Respirator + Fume HoodThe salt is a fine powder; static charge often causes it to "fly" during weighing.[1]
Hand Protection Nitrile (Min thickness: 0.11 mm / 4 mil)Double Gloving or Extended Cuff Nitrile (8 mil)Nitrile provides excellent degradation resistance to amine salts.
Eye Protection Safety Glasses with side shieldsChemical Goggles (Indirect Vent)Goggles are mandatory if active dust generation (grinding/transferring) is expected.
Body Lab Coat (Cotton/Poly blend)Lab Coat + Tyvek SleevesPrevents dust accumulation on forearms, which can cause delayed irritation under cuffs.
Visualization 1: PPE Decision Logic

Use this logic flow to determine the necessary protection level before starting work.

PPE_Decision_TreeStartSTART: Assess WorkflowStatePhysical State?Start->StateSolidSolid HandlingState->SolidSolutionSolution HandlingState->SolutionDustDust Generation Risk?Solid->DustSolventSolvent Type?Solution->SolventLow (Weighing)Low (Weighing)Dust->Low (Weighing)LowHigh (Grinding/Transfer)High (Grinding/Transfer)Dust->High (Grinding/Transfer)HighLevel3Solvent Specific PPE:Consult Solvent SDS(Amine salt is stable)Solvent->Level3Level1Standard PPE:Safety Glasses + 4mil Nitrile(Fume Hood Required)Level2Escalated PPE:Goggles + N95 Mask(Static Control Critical)Low (Weighing)->Level1High (Grinding/Transfer)->Level2

Figure 1: Decision tree for selecting PPE based on physical state and dust generation potential.[1]

Operational Protocols (SOP)
A. Weighing & Transfer (The Critical Step)

Context: Amine salts are prone to static buildup. The "fly-away" effect is the #1 cause of contamination and exposure.[1]

  • Engineering Control: Operate inside a certified chemical fume hood.

  • Static Neutralization: Use an anti-static gun or ionizer bar on the weighing boat and spatula before touching the bulk material.

  • Transfer: Use a disposable funnel for transferring to flasks to prevent crystals from adhering to the ground glass joint (which causes leaks later).

  • Hygiene: Wipe the balance area with a wet tissue immediately after use. Dry dusting spreads the hazard.

B. Dissolution & Reaction

Context: While the salt is stable, adding it to basic solutions liberates the free amine.

  • Solvent Addition: Add the solid to the solvent, not vice versa, to minimize splashing.

  • Exotherm Check: If neutralizing with a strong base (e.g., NaOH, KOH) to generate the free amine in situ, expect a mild exotherm and immediate "fishy" odor (release of tert-butylamine).[1]

  • Ventilation: Ensure the hood sash is lowered during base addition.

Emergency Response & Spill Management
Visualization 2: Spill Response Workflow

Follow this strict sequence to manage spills effectively without spreading contamination.

Spill_ResponseAssess1. Assess Volume& FormIsolate2. Isolate Area(Alert Personnel)Assess->IsolatePPE3. Don PPE(Goggles + Double Gloves)Isolate->PPETypeSpill Type?PPE->TypeDryDry PowderType->DryWetSolution/WetType->WetActionDryAvoid Dust:Cover with wet paper towelsor scoop gentlyDry->ActionDryActionWetAbsorb:Use vermiculite orchem-padsWet->ActionWetDispose4. Disposal:Seal in Bag -> Haz Waste TagActionDry->DisposeActionWet->Dispose

Figure 2: Step-by-step workflow for containing and cleaning spills of this compound.

First Aid Measures:

  • Eye Contact: Rinse immediately with water for 15 minutes. The salt is acidic; speed is critical to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[2] Do not use alcohol (increases absorption).

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential for delayed pulmonary irritation).

Disposal & Waste Management

Do not flush to sewer. This compound is harmful to aquatic life and can form toxic chloramines if it encounters bleach/hypochlorite in the waste stream.

  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste (Amine Salts)."

  • Aqueous Waste: If in solution, adjust pH to neutral (pH 6-8) if safe to do so, then dispose of in "Aqueous Organic Waste."

  • Destruction Method: The preferred method for final disposal is incineration with a scrubber to handle Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) by-products.

References
  • PubChem. (n.d.). Compound Summary: tert-Butylamine hydrochloride (CAS 10017-37-5).[1][3][4] National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: this compound. Retrieved from [Link]

×

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